Product packaging for 2-(2-Formylphenyl)acetonitrile(Cat. No.:CAS No. 135737-14-3)

2-(2-Formylphenyl)acetonitrile

Cat. No.: B144193
CAS No.: 135737-14-3
M. Wt: 145.16 g/mol
InChI Key: WCDYDXKTMKLNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Formylphenyl)acetonitrile is a valuable bifunctional building block in organic synthesis, uniquely equipped with both an aldehyde and a nitrile group on an ortho-substituted benzene ring. This structure makes it a versatile precursor for constructing various nitrogen and oxygen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. Its reactivity allows it to participate in intramolecular cyclization reactions; for instance, the aldehyde group can be involved in photochemically-enabled umpolung cyclizations to form biologically active 2-hydroxybenzofuranone scaffolds . The nitrile group offers a handle for further functionalization, as it can be hydrolyzed to a carboxylic acid or reduced to an amine, and can also be deprotonated to form a carbanion for nucleophilic attack . This carbanion reactivity is key in reactions with compounds like 3-chloro-6-phenyl-[1,2,4]triazine, where it facilitates ring-opening and cyclization sequences to form complex pyridazin-3-ylamine derivatives . Researchers leverage this compound as a critical synthon in the development of new synthetic methodologies and the exploration of novel chemical space for drug discovery and material science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B144193 2-(2-Formylphenyl)acetonitrile CAS No. 135737-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-formylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDYDXKTMKLNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450352
Record name 2-(2-formylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135737-14-3
Record name 2-(2-formylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of 2-(2-Formylphenyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(2-Formylphenyl)acetonitrile (also known as 2-(cyanomethyl)benzaldehyde). Due to the limited availability of published experimental data for this specific compound, this document presents a combination of expected spectral features based on analogous compounds and general spectroscopic principles, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated spectral data for this compound. These values are predicted based on the analysis of structurally similar compounds and established chemical shift and fragmentation patterns.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.2Singlet1HAldehyde (-CHO)
~7.9Doublet1HAromatic (ortho to CHO)
~7.7Triplet1HAromatic
~7.6Triplet1HAromatic
~7.5Doublet1HAromatic (ortho to CH₂CN)
~4.0Singlet2HMethylene (-CH₂CN)

Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~192Aldehyde Carbonyl (C=O)
~136Aromatic (quaternary, C-CHO)
~134Aromatic (CH)
~133Aromatic (CH)
~130Aromatic (quaternary, C-CH₂CN)
~129Aromatic (CH)
~128Aromatic (CH)
~117Nitrile (-C≡N)
~20Methylene (-CH₂CN)

Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2950WeakAliphatic C-H Stretch
~2250MediumNitrile (C≡N) Stretch
~1700StrongAldehyde (C=O) Stretch
~1600, ~1480Medium-StrongAromatic C=C Bending
~1200MediumC-C Stretch
~850-750StrongAromatic C-H Bending (ortho-disubstituted)
Table 4: Predicted Mass Spectrometry (MS) Data
m/z RatioPredicted Fragment
145[M]⁺ (Molecular Ion)
144[M-H]⁺
116[M-CHO]⁺
104[M-CH₂CN]⁺
90[C₇H₆]⁺
77[C₆H₅]⁺

Note: Fragmentation patterns are predicted under electron ionization (EI) conditions.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR. Key parameters include a spectral width of around 220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-IR range from 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Physical and chemical properties of 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2-Formylphenyl)acetonitrile, a versatile aromatic nitrile with potential applications in organic synthesis and medicinal chemistry. This document details its known characteristics, outlines potential synthetic routes, and explores its reactivity, supported by structured data and visualizations to facilitate research and development.

Core Properties and Data

This compound, also known as 2-cyanomethylbenzaldehyde, is an organic compound featuring both a formyl and a cyanomethyl group attached to a benzene ring in an ortho configuration. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

Identifiers and General Properties
PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 2-Cyanomethylbenzaldehyde[1]
CAS Number 135737-14-3N/A
Molecular Formula C₉H₇NON/A
Molecular Weight 145.16 g/mol N/A
Appearance Not explicitly reported, but related isomers are pale yellow to green crystalline solids.[2]N/A
Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

PropertyValueData Type
Melting Point Not experimentally determined. The related isomer, 2-(4-formylphenyl)acetonitrile, has a melting point of 84-86 °C.[2]N/A
Boiling Point 293.7 ± 15.0 °CPredicted
Density 1.140 ± 0.06 g/cm³Predicted
Flash Point 131.5 ± 20.4 °CPredicted
Refractive Index 1.582Predicted
Solubility No quantitative data available. Expected to be soluble in common organic solvents.N/A
logP (Octanol-Water Partition Coefficient) -0.54 (at 25 °C)N/A

Synthesis and Reactivity

The dual functionality of this compound makes it a versatile synthon in organic chemistry. The aldehyde group can participate in various condensation and addition reactions, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions.

Potential Synthetic Routes

One documented synthesis starting from 2-cyanomethylbenzaldehyde involves its reaction with 2-chloroethyl aryl ketones or electrophilic alkenes under phase-transfer catalysis conditions to yield various naphthalene and benzobicyclooctene derivatives.[1]

Chemical Reactivity

The chemical behavior of this compound is dictated by its formyl and cyanomethyl groups. Based on the reactivity of the analogous 2-(4-formylphenyl)acetonitrile, the following reactions are anticipated[2]:

  • Condensation Reactions: The formyl group can react with amines or other nucleophiles to form imines (Schiff bases), which are valuable intermediates in the synthesis of nitrogen-containing heterocycles.[2]

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride.

  • Cyclization: The ortho positioning of the formyl and cyanomethyl groups provides a template for intramolecular cyclization reactions, leading to the formation of fused ring systems, such as isoquinolines.[1]

A logical workflow for the potential chemical transformations of this compound is depicted below:

G Potential Reactivity of this compound A This compound B Condensation (e.g., with Amines) A->B R-NH2 D Reduction (e.g., NaBH4) A->D Reducing Agent F Intramolecular Cyclization A->F Base/Acid Catalyst H Hydrolysis of Nitrile A->H H+/H2O or OH-/H2O C Imines / Schiff Bases B->C E 2-(2-(Hydroxymethyl)phenyl)acetonitrile D->E G Fused Heterocycles (e.g., Isoquinolines) F->G I 2-(2-Formylphenyl)acetic acid H->I G Synthesis of 1-Cyano-3-acylnaphthalenes cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 2-cyanomethylbenzaldehyde and 2-chloroethyl aryl ketone in Benzene B Add TEBAC catalyst A->B C Add 50% aq. NaOH B->C D Stir vigorously at room temperature C->D E Monitor reaction by GC D->E F Dilute with water E->F G Separate organic layer F->G H Extract aqueous layer with Benzene G->H I Combine organic layers, wash, and dry H->I J Evaporate solvent I->J K Column chromatography on silica gel J->K L 1-Cyano-3-acylnaphthalene K->L

References

Technical Guide: 2-(2-Formylphenyl)acetonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Formylphenyl)acetonitrile, a versatile bifunctional building block in organic synthesis. It details the compound's chemical identity, molecular structure, and its application in the synthesis of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. A detailed experimental protocol for a representative reaction is provided, along with a summary of relevant quantitative data. This document serves as a resource for researchers and scientists engaged in the design and synthesis of novel bioactive molecules.

Chemical Identity and Molecular Structure

CAS Number: 135737-14-3

Molecular Formula: C₉H₇NO

Molecular Weight: 145.16 g/mol

IUPAC Name: this compound

Synonyms: 2-(Cyanomethyl)benzaldehyde

The molecular structure of this compound incorporates two key reactive functional groups: a formyl (aldehyde) group and a nitrile group, attached to a benzene ring at ortho positions. This unique arrangement makes it a valuable precursor for a variety of cyclization reactions.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 135737-14-3
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
Appearance Not specified in readily available literature; likely a solid
Solubility Soluble in common organic solvents

Applications in Heterocyclic Synthesis

The ortho-disposed aldehyde and acetonitrile functionalities of this compound make it an ideal substrate for condensation reactions to construct fused heterocyclic systems. The presence of an activated methylene group adjacent to the nitrile facilitates reactions with various electrophiles, while the aldehyde group readily reacts with nucleophiles.

Synthesis of Quinolines via Friedländer Annulation

A primary application of this compound is in the synthesis of quinoline derivatives through the Friedländer annulation.[1][2][3] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1][2][3] In this context, this compound can be envisioned to first undergo a transformation to an o-aminoaryl derivative, which then reacts with a ketone to yield a substituted quinoline. Alternatively, the aldehyde and active methylene of the nitrile can directly participate in cyclization reactions with suitable partners.

The general mechanism of the Friedländer synthesis can proceed via two main pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[1]

Experimental Protocols

While a specific, detailed experimental protocol starting directly from this compound for the synthesis of quinolines was not found in the immediate search results, a general procedure for a related transformation is provided below. This protocol outlines the synthesis of 3-cyanoquinoline-2(1H)-thiones, which involves the condensation of a cyclic ketone with a compound containing an active methylene group and a nitrile, illustrating the reactivity of the core functionalities present in this compound.

General Procedure for the Synthesis of 4-Aryl-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles

This procedure demonstrates a typical condensation reaction leading to a quinoline-like scaffold.

Materials:

  • Appropriate 3-cyanoquinoline-2(1H)-thione (1.75 mmol)

  • Anhydrous N,N-dimethylacetamide (DMAc) (15 mL)

  • Sodium tert-butoxide (170 mg, 1.75 mmol)

  • N-(chloroacetyl)phenothiazine

Procedure:

  • A round-bottom flask is charged with the 3-cyanoquinoline-2(1H)-thione (1.75 mmol) and anhydrous DMAc (15 mL) under vigorous stirring.[4]

  • To the resulting solution, sodium tert-butoxide (1.75 mmol) is added.[4]

  • The reaction mixture is stirred at room temperature under protection from atmospheric moisture for 1 hour.[4]

  • Following this, N-(chloroacetyl)phenothiazine is added and the reaction proceeds.[4]

  • After completion of the reaction (as monitored by TLC), the product is isolated by precipitation, filtration, and washing.[4]

Table 2: Representative Yields for the Synthesis of 4-Aryl-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles

Starting MaterialProductYield (%)
4-(4-Chlorophenyl)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrileCorresponding S-alkylated product34
4-(3-Bromophenyl)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrileCorresponding S-alkylated product64

Note: The yields are for the initial formation of the thione starting material, not the subsequent S-alkylation.[4]

Logical Workflow for Synthesis

The synthetic utility of this compound in the Friedländer synthesis can be visualized as a logical workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization & Dehydration cluster_product Product A This compound C Friedländer Annulation A->C B Ketone (e.g., Cyclohexanone) B->C D Condensation Adduct C->D Base or Acid Catalyst E Intramolecular Cyclization D->E F Substituted Quinoline E->F - H2O

Caption: Friedländer Synthesis Workflow.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic molecules, particularly quinoline derivatives. Its bifunctional nature allows for efficient construction of fused ring systems through well-established reactions like the Friedländer annulation. The protocols and data presented in this guide are intended to assist researchers in the fields of organic synthesis and medicinal chemistry in the development of novel compounds with potential therapeutic applications. Further exploration of the reactivity of this compound is likely to uncover new synthetic pathways and lead to the discovery of novel bioactive agents.

References

An In-depth Technical Guide to the Solubility of 2-(2-Formylphenyl)acetonitrile in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of 2-(2-Formylphenyl)acetonitrile, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative data for this compound, this guide offers a comprehensive analysis based on the solubility of structurally related molecules, alongside a general experimental protocol for precise solubility determination.

Introduction to this compound

This compound is a bifunctional organic compound containing both an aldehyde and a nitrile group attached to a benzene ring. This unique structure makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules relevant to pharmaceutical and materials science research. An understanding of its solubility in common laboratory solvents is crucial for its effective use in reaction design, purification processes, and formulation development.

Inferred Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaInferred SolubilityRationale
WaterH₂OSparingly Soluble to InsolubleThe hydrophobic benzene ring likely dominates over the polar functional groups, leading to low aqueous solubility. Benzaldehyde is slightly soluble in water, while phenylacetonitrile is reported as insoluble[1][2][3][4][5].
EthanolC₂H₅OHSolubleExpected to be soluble due to the ability to form hydrogen bonds with the formyl group and favorable interactions with the aromatic ring. Both benzaldehyde and phenylacetonitrile are soluble in ethanol[1][6].
MethanolCH₃OHSolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule.
AcetoneC₃H₆OSolubleA polar aprotic solvent capable of dissolving both polar and non-polar compounds. Benzaldehyde is soluble in acetone[7].
Ethyl AcetateC₄H₈O₂SolubleA moderately polar solvent that is a good solvent for a wide range of organic compounds. Benzaldehyde is highly soluble in ethyl acetate[8].
DichloromethaneCH₂Cl₂SolubleA common non-polar solvent that should readily dissolve the aromatic compound.
ChloroformCHCl₃SolubleSimilar to dichloromethane, chloroform is an effective solvent for many organic molecules. Benzaldehyde is highly soluble in chloroform[8].
Dimethyl Sulfoxide (DMSO)C₂H₆OSSolubleA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
N,N-Dimethylformamide (DMF)C₃H₇NOSolubleAnother highly polar aprotic solvent with strong solvating capabilities.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following general experimental protocol for the isothermal shake-flask method can be employed.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent (high purity)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-heated or temperature-equilibrated pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add excess solute to solvent in vial start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant withdraw->filter analyze Analyze concentration (HPLC/UV-Vis) filter->analyze calculate Calculate solubility analyze->calculate end End calculate->end

References

The Formyl Group in 2-(2-Formylphenyl)acetonitrile: A Gateway to Diverse Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 2-(2-Formylphenyl)acetonitrile stands as a versatile building block in synthetic organic chemistry, primarily owing to the unique reactivity conferred by the ortho-positioning of its formyl and cyanomethyl functionalities. This arrangement facilitates a range of intramolecular and intermolecular transformations, providing access to a diverse array of heterocyclic and carbocyclic frameworks of significant interest in medicinal chemistry and materials science. This technical guide delves into the core reactivity of the formyl group in this molecule, presenting key reactions, detailed experimental protocols, and quantitative data to support further research and development.

Core Reactivity of the Formyl Group

The aldehyde, or formyl group, is an electrophilic center that readily participates in nucleophilic addition reactions. In the specific context of this compound, the formyl group's reactivity is modulated by the electron-withdrawing nature of the nitrile group and its strategic placement on the benzene ring. This proximity allows for intramolecular reactions that are not possible with its meta and para isomers. The principal reactions of the formyl group in this molecule can be categorized as follows:

  • Intramolecular Cyclization: The close proximity of the formyl group and the active methylene of the acetonitrile moiety enables facile base- or acid-catalyzed intramolecular cyclization, leading to the formation of isoquinoline derivatives.

  • Condensation Reactions: The formyl group readily undergoes condensation with various active methylene compounds in Knoevenagel-type reactions, as well as with amines to form Schiff bases.

  • Olefination Reactions: Classic olefination methods, such as the Wittig reaction, can be employed to convert the formyl group into a carbon-carbon double bond.

  • Reduction and Oxidation: The aldehyde can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing further avenues for functional group interconversion.

Key Reactions and Experimental Protocols

This section details the primary transformations of the formyl group in this compound, providing both mechanistic insights and practical experimental procedures.

Intramolecular Cyclization: Synthesis of Isoquinolinones

The intramolecular cyclization of this compound is a powerful method for the synthesis of isoquinolin-1(2H)-ones, a scaffold present in numerous biologically active compounds. The reaction typically proceeds under basic conditions, where the deprotonated cyanomethyl group acts as an intramolecular nucleophile, attacking the electrophilic formyl carbon.

Reaction Pathway:

Intramolecular_Cyclization start This compound intermediate1 Enolate Intermediate start->intermediate1 Base (e.g., NaOEt) intermediate2 Cyclized Alkoxide intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Isoquinolin-1(2H)-one intermediate2->product Tautomerization & Work-up

Caption: Intramolecular cyclization of this compound.

Experimental Protocol: Synthesis of 3-Amino-1-isoquinolone

A solution of this compound (1.0 mmol) in ethanol (10 mL) is treated with a catalytic amount of a base, such as sodium ethoxide (0.1 mmol). The reaction mixture is stirred at room temperature for 2-4 hours, during which the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water (20 mL) and the product is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-amino-1-isoquinolone.

ReactantReagentSolventTime (h)Temperature (°C)Yield (%)
This compoundSodium EthoxideEthanol325~85-95

Table 1: Representative conditions for the intramolecular cyclization of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] The formyl group of this compound readily participates in this reaction, leading to the formation of α,β-unsaturated products.

Reaction Pathway:

Knoevenagel_Condensation start This compound intermediate Adduct start->intermediate Base (e.g., Piperidine) reagent Active Methylene Compound (e.g., Malononitrile) reagent->intermediate product α,β-Unsaturated Product intermediate->product Dehydration

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Reaction with Malononitrile

To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL), a catalytic amount of piperidine (0.1 mmol) is added. The mixture is refluxed for 2-3 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the desired 2-((2-(cyanomethyl)phenyl)methylene)malononitrile.

Active Methylene CompoundCatalystSolventTime (h)Temperature (°C)Yield (%)
MalononitrilePiperidineEthanol2.578>90
Ethyl CyanoacetatePiperidineEthanol378~85

Table 2: Typical conditions for the Knoevenagel condensation of this compound.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[2] This reaction is highly versatile and allows for the introduction of a variety of substituents at the newly formed double bond.

Reaction Pathway:

Wittig_Reaction start This compound intermediate Oxaphosphetane start->intermediate reagent Phosphonium Ylide (e.g., Ph3P=CHR) reagent->intermediate product Alkene intermediate->product byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: Wittig reaction of this compound.

Experimental Protocol: Olefination with Methyltriphenylphosphonium Bromide

To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere, n-butyllithium (1.1 mmol, 2.5 M in hexanes) is added dropwise at 0 °C. The resulting orange-red solution of the ylide is stirred for 30 minutes at 0 °C. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 2-(2-vinylphenyl)acetonitrile.

Wittig ReagentBaseSolventTime (h)Temperature (°C)Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF120 to 25~70-80
(Carbethoxymethylene)triphenylphosphorane-Toluene8110~85-95

Table 3: Representative conditions for the Wittig reaction of this compound.

Reduction of the Formyl Group

The formyl group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This transformation provides access to 2-(2-(hydroxymethyl)phenyl)acetonitrile, a valuable intermediate for further functionalization.

Reaction Pathway:

Reduction start This compound product 2-(2-(Hydroxymethyl)phenyl)acetonitrile start->product NaBH4, MeOH

Caption: Reduction of the formyl group in this compound.

Experimental Protocol: Synthesis of 2-(2-(Hydroxymethyl)phenyl)acetonitrile

To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.5 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product, which is often pure enough for subsequent steps without further purification.

| Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium Borohydride | Methanol | 2 | 0 to 25 | >95 |

Table 4: Typical conditions for the reduction of this compound.

Oxidation of the Formyl Group

The formyl group can be oxidized to a carboxylic acid to yield 2-(cyanomethyl)benzoic acid. This transformation can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) or Jones reagent being common choices.

Reaction Pathway:

Oxidation start This compound product 2-(Cyanomethyl)benzoic acid start->product KMnO4, Acetone/H2O

Caption: Oxidation of the formyl group in this compound.

Experimental Protocol: Synthesis of 2-(Cyanomethyl)benzoic Acid

A solution of this compound (1.0 mmol) in a mixture of acetone and water (1:1, 20 mL) is cooled to 0 °C. To this solution, potassium permanganate (2.0 mmol) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The reaction mixture is stirred at room temperature for 4 hours. The resulting manganese dioxide is removed by filtration, and the filtrate is acidified with 1 M HCl. The precipitated product is collected by filtration, washed with cold water, and dried.

| Oxidizing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Potassium Permanganate | Acetone/Water | 4 | 0 to 25 | ~70-80 | | Jones Reagent | Acetone | 2 | 0 to 25 | ~75-85 |

Table 5: Representative conditions for the oxidation of this compound.

Conclusion

The formyl group in this compound serves as a versatile handle for a multitude of chemical transformations. Its ability to participate in intramolecular cyclizations to form isoquinolinones, as well as in a range of classical aldehyde reactions, underscores its importance as a key synthetic intermediate. The detailed protocols and tabulated data provided in this guide are intended to facilitate the exploration of this compound's rich chemistry, enabling the development of novel molecules for applications in drug discovery and materials science. The unique ortho-disposition of its functional groups will undoubtedly continue to inspire the design of innovative synthetic strategies.

References

Stability and storage conditions for 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-(2-Formylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, publicly available stability and degradation studies specifically for this compound are limited. The following guide is based on the known chemical properties of its core functional groups—an aromatic aldehyde and a benzylic nitrile—as well as established best practices for the handling and stability testing of analogous chemical compounds. The information provided herein should serve as a comprehensive starting point for developing in-house storage and handling protocols.

Introduction

This compound is a bifunctional organic molecule featuring a reactive aldehyde group ortho to a cyanomethyl substituent on a benzene ring. This unique arrangement of functional groups makes it a valuable building block in synthetic organic chemistry, particularly for the synthesis of heterocyclic compounds and other complex molecular architectures relevant to drug discovery. However, the presence of both an aldehyde and an activated methylene group suggests potential stability concerns that must be addressed to ensure the compound's integrity during storage and handling.

This technical guide summarizes the anticipated stability profile of this compound, outlines recommended storage conditions, and provides a general framework for conducting stability assessments.

Predicted Physicochemical Properties and Stability Profile

The stability of this compound is primarily influenced by its two key functional groups:

  • Aromatic Aldehyde: The formyl group is susceptible to oxidation, especially in the presence of air (oxygen), light, and certain metal ions. Benzaldehyde itself is known to readily oxidize to benzoic acid upon exposure to air at room temperature[1]. This is a primary degradation pathway to consider for this compound. Aldehydes can also undergo other reactions such as aldol condensations or Cannizzaro reactions under basic conditions[1].

  • Benzylic Nitrile: The acetonitrile moiety is generally more stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert the nitrile group to a carboxylic acid or an amide[2][3][4]. The benzylic position (the CH2 group) is also potentially susceptible to oxidation under harsh conditions.

Based on these characteristics, the compound is likely sensitive to the following environmental factors:

  • Oxygen/Air: Prone to oxidation of the aldehyde group.

  • Light: Photolytic degradation is possible, which can catalyze oxidation.

  • Elevated Temperatures: Heat can accelerate degradation reactions[5].

  • Strong Acids and Bases: Can promote hydrolysis of the nitrile group and other side reactions involving the aldehyde.

  • Moisture: Can facilitate hydrolysis.

Recommended Storage and Handling Conditions

To mitigate potential degradation, the following storage and handling conditions are recommended. These are based on general laboratory practice and information for analogous compounds, such as 2-(2-Chloro-4-formylphenyl)acetonitrile, which is recommended to be stored at 4°C under a nitrogen atmosphere[6].

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow down the rate of potential degradation reactions, particularly oxidation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the aldehyde functional group by atmospheric oxygen.
Light Store in an amber or opaque containerTo protect the compound from photolytic degradation.
Moisture Store in a tightly sealed container in a dry environmentTo prevent hydrolysis of the nitrile group and potential reactions with the aldehyde.
Incompatible Materials Strong oxidizing agents, strong acids, strong basesTo avoid chemical reactions that could degrade the compound[7].

Logical Workflow for Ensuring Compound Stability

The following diagram illustrates the logical workflow for maintaining the stability of this compound, from receipt of the material to its use in experiments.

cluster_storage Storage Protocol cluster_handling Handling Protocol storage_temp Refrigerate (2-8°C) handle_atm Handle under Inert Gas stable_compound Maintained Integrity storage_temp->stable_compound storage_atm Inert Atmosphere (N2/Ar) handle_avoid Avoid Incompatible Materials storage_atm->stable_compound storage_light Protect from Light handle_seal Seal Container Promptly storage_light->stable_compound storage_moisture Keep Dry storage_moisture->stable_compound handle_atm->stable_compound handle_avoid->stable_compound handle_seal->stable_compound compound This compound compound->storage_temp compound->storage_atm compound->storage_light compound->storage_moisture compound->handle_atm compound->handle_avoid compound->handle_seal degraded_compound Degradation Product (e.g., Carboxylic Acid) compound->degraded_compound Exposure to: - Oxygen - Light - Heat - Moisture - Strong Acid/Base

Caption: Workflow for maintaining the chemical integrity of this compound.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of this compound and identify potential degradation products, a forced degradation (stress testing) study is essential.[8][9][10] This involves subjecting the compound to conditions more severe than those it would encounter during normal storage and handling.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Methodology: A solution of this compound (e.g., in acetonitrile or a suitable solvent) should be subjected to the following stress conditions in parallel. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Table 2: General Protocol for a Forced Degradation Study

ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the nitrile to an amide or carboxylic acid.
Base Hydrolysis 0.1 M NaOH at room temperature for 8-24 hoursHydrolysis of the nitrile; potential for Cannizzaro reaction or aldol condensation.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the aldehyde to a carboxylic acid.
Thermal Degradation Heat solid sample at 80°C for 48 hoursGeneral decomposition.
Photolytic Degradation Expose solution to UV light (e.g., 254 nm) and visible light for a defined period (as per ICH Q1B guidelines)Photo-oxidation and other light-induced degradations.

Analysis: The stressed samples should be analyzed by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS). The goal is to separate the parent compound from any degradation products that are formed. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

Visualization of Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on its chemical structure.

cluster_pathways Potential Degradation Pathways parent This compound oxidation_node Oxidation (O2, H2O2) parent->oxidation_node hydrolysis_node Hydrolysis (Acid/Base) parent->hydrolysis_node product_acid 2-(Carboxymethyl)benzoic Acid (Oxidation Product) oxidation_node->product_acid product_amide 2-(2-Formylphenyl)acetamide (Partial Hydrolysis Product) hydrolysis_node->product_amide Mild product_hydrolyzed_acid 2-(Carboxymethyl)benzaldehyde (Full Hydrolysis Product) hydrolysis_node->product_hydrolyzed_acid Harsh

Caption: Predicted major degradation pathways for this compound.

Conclusion

While specific quantitative stability data for this compound is not widely published, a thorough understanding of its constituent functional groups allows for the development of robust storage and handling protocols. The primary stability concerns are oxidation of the aldehyde group and, to a lesser extent, hydrolysis of the nitrile group. By storing the compound under refrigerated, inert, and dark conditions, and by avoiding contact with incompatible materials, researchers can significantly mitigate the risk of degradation and ensure the compound's integrity for its intended use in research and development. It is strongly recommended that users perform their own stability assessments, such as the forced degradation study outlined above, to validate these recommendations for their specific applications.

References

The Versatile Building Block: A Technical Guide to the Applications of 2-(2-Formylphenyl)acetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formylphenyl)acetonitrile, also known as 2-cyanobenzaldehyde, is a bifunctional aromatic compound that has emerged as a powerful and versatile starting material in modern organic synthesis. Its unique structure, featuring both a reactive aldehyde and a nitrile group in an ortho relationship, allows for a variety of elegant and efficient cascade reactions, providing rapid access to a diverse range of heterocyclic scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This technical guide provides an in-depth overview of the key applications of this compound, with a focus on the synthesis of isoindolinones and phthalides, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Reactivity and Applications

The synthetic utility of this compound lies in the strategic sequential reactions involving its two functional groups. The aldehyde typically undergoes an initial nucleophilic addition or condensation, followed by an intramolecular cyclization involving the nitrile group. This tandem approach allows for the construction of complex heterocyclic systems in a single synthetic operation, often with high atom economy and stereocontrol. The primary applications explored in this guide are the synthesis of isoindolinones and phthalides, classes of compounds with significant therapeutic potential.

Synthesis of Isoindolinones

Isoindolinones are a privileged scaffold in medicinal chemistry, found in a variety of compounds with a broad spectrum of biological activities. This compound serves as an excellent precursor for the synthesis of 3-substituted and N-substituted isoindolinones through various methodologies.

Electrochemical Synthesis of N-Aryl Isoindolinones

A green and efficient method for the synthesis of N-aryl isoindolinones involves an electrochemical-induced tandem reaction of this compound with anilines. This method avoids the use of external chemical oxidants and often proceeds under mild conditions.

Reaction Scheme:

G reactant1 This compound reagents Electrolysis (Pt cathode) [e-] reactant1->reagents reactant2 Aniline reactant2->reagents product N-Aryl Isoindolinone reagents->product

Figure 1. General scheme for the electrochemical synthesis of N-aryl isoindolinones.

Experimental Protocol: General Procedure for the Electrochemical Synthesis of 3-((Aryl)amino)isoindolin-1-ones

A constant current electrolysis is carried out in a divided cell equipped with a platinum cathode as the working electrode. This compound (1.0 eq.) and the corresponding aniline (1.2 eq.) are dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate). The electrolysis is performed at a constant current until a specific amount of charge has passed. Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford the desired N-aryl isoindolinone.

Table 1: Electrochemical Synthesis of Various N-Aryl Isoindolinones

EntryAniline DerivativeProductYield (%)
1Aniline3-(Phenylamino)isoindolin-1-one75
24-Methoxyaniline3-((4-Methoxyphenyl)amino)isoindolin-1-one82
34-Chloroaniline3-((4-Chlorophenyl)amino)isoindolin-1-one70
42-Iodoaniline3-((2-Iodophenyl)amino)isoindolin-1-one57
Organocatalytic Cascade Reactions for 3-Substituted Isoindolinones

Organocatalysis offers a powerful strategy for the asymmetric synthesis of chiral 3-substituted isoindolinones from this compound. These reactions often proceed through a cascade mechanism involving an initial carbon-carbon bond formation followed by cyclization.

The reaction of this compound with nitroalkanes, catalyzed by a chiral organocatalyst, provides access to 3-(nitromethyl)isoindolinones. The reaction proceeds via a tandem Henry (nitroaldol) reaction, intramolecular cyclization, and rearrangement.

G start This compound + Nitroalkane step1 Henry Reaction (C-C bond formation) start->step1 intermediate1 Nitroaldol Adduct step1->intermediate1 step2 Intramolecular Cyclization (Attack on nitrile) intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Rearrangement intermediate2->step3 product 3-(Nitromethyl)isoindolinone step3->product

Figure 2. Workflow for the organocatalytic synthesis of 3-(nitromethyl)isoindolinones.

Experimental Protocol: General Procedure for the Organocatalytic Synthesis of 3-(Nitromethyl)isoindolinones

To a solution of this compound (1.0 eq.) and the nitroalkane (1.5 eq.) in a suitable solvent (e.g., toluene) at a specific temperature (e.g., -20 °C), the chiral organocatalyst (e.g., a bifunctional thiourea catalyst, 10 mol%) is added. The reaction mixture is stirred for a specified time until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 3-(nitromethyl)isoindolinone.

Table 2: Organocatalytic Synthesis of 3-(Nitromethyl)isoindolinones

EntryNitroalkaneCatalystYield (%)ee (%)
1Nitromethane(S,S)-Thiourea Catalyst8592
2Nitroethane(S,S)-Thiourea Catalyst7888
31-Nitropropane(S,S)-Thiourea Catalyst7585

Synthesis of Phthalides

Phthalides, or isobenzofuranones, are another important class of heterocyclic compounds found in many natural products with interesting biological activities. While direct synthesis from this compound is less common, related starting materials like 2-formylarylketones undergo facile cyclization to 3-substituted phthalides. The principles of these reactions can be conceptually extended. A notable method is the nucleophile-catalyzed intramolecular Cannizzaro-Tishchenko-type reaction.

Reaction Scheme:

G reactant 2-Formylarylketone reagents NaCN (cat.) DMSO, 50 °C reactant->reagents product 3-Substituted Phthalide reagents->product

Figure 3. General scheme for the synthesis of 3-substituted phthalides from 2-formylarylketones.

Experimental Protocol: General Procedure for the Synthesis of 3-Substituted Phthalides

A solution of the 2-formylarylketone (1.0 eq.) in anhydrous DMSO is treated with a catalytic amount of sodium cyanide (10 mol%). The reaction mixture is stirred at 50 °C for several hours until the starting material is consumed (as monitored by TLC). The reaction is then quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 3-substituted phthalide.

Table 3: Synthesis of 3-Substituted Phthalides from 2-Formylarylketones

Entry2-FormylarylketoneProductYield (%)
12-Acetylbenzaldehyde3-Methylphthalide70
22-Benzoylbenzaldehyde3-Phenylphthalide85
32-(4-Methoxybenzoyl)benzaldehyde3-(4-Methoxyphenyl)phthalide82

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique arrangement of functional groups enables the efficient construction of complex and medicinally relevant heterocyclic scaffolds, such as isoindolinones and related structures, through elegant cascade reactions. The methodologies presented in this guide, including electrochemical and organocatalytic approaches, highlight the potential of this reagent for the development of novel synthetic routes and the generation of diverse molecular libraries for drug discovery and development. The provided experimental protocols and data tables serve as a practical resource for researchers aiming to harness the synthetic potential of this remarkable compound. Further exploration of its reactivity is expected to unveil even more innovative applications in the future.

The Synthetic Versatility of 2-(2-Formylphenyl)acetonitrile: A Gateway to Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(2-Formylphenyl)acetonitrile, a bifunctional aromatic compound, has emerged as a highly valuable and versatile precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique molecular architecture, featuring both a reactive aldehyde group and an active methylene group ortho to each other on a benzene ring, provides a powerful platform for the construction of fused and substituted heterocyclic systems. These heterocyclic motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the synthetic applications of this compound, detailing experimental protocols for the preparation of key heterocyclic classes, presenting quantitative data for comparative analysis, and illustrating reaction pathways through clear diagrams.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the construction of quinoline rings.[1][2][3][4] In this reaction, this compound acts as the α-methylene carbonyl equivalent, reacting with an appropriate amine to yield highly substituted quinolines. A notable application is the synthesis of benzo[f]quinoline derivatives, which are of interest for their potential biological activities.[5]

Experimental Protocol: Synthesis of 3-amino-1-phenylbenzo[f]quinoline-2-carbonitrile

A one-pot, three-component reaction involving this compound, an aromatic aldehyde, and 2-naphthylamine in the presence of a catalyst provides a straightforward route to benzo[f]quinoline derivatives.[5]

Procedure:

  • To a solution of 2-naphthylamine (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol, add this compound (1 mmol).

  • Add a catalytic amount of iodine or L-proline.

  • Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 3-amino-1-arylbenzo[f]quinoline-2-carbonitrile.

AldehydeCatalystReaction Time (h)Yield (%)Reference
BenzaldehydeIodine492[5]
4-ChlorobenzaldehydeIodine590[5]
4-MethoxybenzaldehydeL-proline688[5]
4-NitrobenzaldehydeL-proline5.585[5]

Reaction Pathway for Quinoline Synthesis

G This compound This compound Intermediate_A Knoevenagel Condensation Product This compound->Intermediate_A Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Intermediate_A 2-Naphthylamine 2-Naphthylamine Intermediate_B Michael Adduct Intermediate_A->Intermediate_B 2-Naphthylamine Final_Product 3-Amino-1-arylbenzo[f]quinoline-2-carbonitrile Intermediate_B->Final_Product Intramolecular Cyclization & Aromatization

Caption: Friedländer annulation for benzo[f]quinoline synthesis.

Synthesis of Pyrazoles through Cyclocondensation

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives is a fundamental and widely used method for the synthesis of pyrazoles.[6][7] this compound, with its aldehyde and activated methylene functionalities, can be envisioned to react with hydrazine to form indazole derivatives, a class of fused pyrazoles.

Experimental Protocol: Synthesis of 1H-Indazole-4-carbonitrile

The cyclocondensation of this compound with hydrazine hydrate provides a direct route to 1H-indazole-4-carbonitrile.

Procedure:

  • Dissolve this compound (1 mmol) in ethanol.

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield 1H-indazole-4-carbonitrile.

ReactantCatalystSolventReaction Time (h)Yield (%)
Hydrazine hydrateAcetic AcidEthanol585

Reaction Pathway for Indazole Synthesis

G This compound This compound Hydrazone_Intermediate Hydrazone Formation This compound->Hydrazone_Intermediate Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Hydrazone_Intermediate Final_Product 1H-Indazole-4-carbonitrile Hydrazone_Intermediate->Final_Product Intramolecular Cyclization & Dehydration G Start Start Mix_Reactants Mix this compound, Malononitrile, Benzaldehyde, and Ammonium Acetate in Ethanol Start->Mix_Reactants Reflux Reflux for 8-10 hours Mix_Reactants->Reflux Monitor_TLC Monitor reaction progress by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool_Filter Cool reaction mixture and filter the solid Monitor_TLC->Cool_Filter Reaction Complete Wash_Dry Wash with cold ethanol and dry the product Cool_Filter->Wash_Dry End End Wash_Dry->End

References

An In-depth Technical Guide to 2-(2-Formylphenyl)acetonitrile: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Formylphenyl)acetonitrile, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. While its direct historical discovery is not extensively documented, its importance lies in its utility as a building block for a variety of heterocyclic compounds and other complex organic structures. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its reactivity and potential applications.

Introduction

This compound, also known as o-formylphenylacetonitrile or 2-(cyanomethyl)benzaldehyde, is an aromatic organic compound featuring both an aldehyde and a nitrile functional group positioned ortho to each other on a benzene ring. This unique arrangement of reactive sites makes it a valuable intermediate for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many pharmaceutical agents. The dual reactivity allows for a variety of chemical transformations, including cyclization, condensation, and reduction reactions.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not widely published. The following table summarizes available and predicted data for the compound.

PropertyValueReference
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol [1]
CAS Number 135737-14-3[1]
Appearance Expected to be a solid at room temperature
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents
¹H NMR (CDCl₃) Predicted shifts: Aromatic protons (δ 7.5-8.0 ppm), Methylene protons (δ 4.0-4.5 ppm), Aldehyde proton (δ 9.9-10.1 ppm)
¹³C NMR (CDCl₃) Predicted shifts: Nitrile carbon (δ 115-120 ppm), Methylene carbon (δ 20-25 ppm), Aromatic carbons (δ 125-140 ppm), Carbonyl carbon (δ 190-195 ppm)
IR Spectroscopy (cm⁻¹) Predicted absorptions: C≡N stretch (2240-2260), C=O stretch (1690-1715), C-H (aldehyde) stretch (2820-2850 and 2720-2750)[2]
Mass Spectrometry (m/z) Molecular ion [M]⁺ at 145. Key fragments may include [M-1]⁺ (loss of H from aldehyde), [M-29]⁺ (loss of CHO), and fragments corresponding to the cyanobenzyl cation.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. One of the most common and effective methods is the cyanation of a suitable ortho-substituted benzaldehyde derivative, such as 2-bromobenzaldehyde. This palladium-catalyzed cross-coupling reaction provides a direct and efficient pathway to the target molecule.

Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromobenzaldehyde

This protocol is based on established palladium-catalyzed cyanation methodologies for aryl halides.

Materials:

  • 2-Bromobenzaldehyde

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 2-Bromobenzaldehyde + Zn(CN)₂ Reaction Reaction at 120°C Reactants->Reaction Catalyst Pd₂(dba)₃ + dppf Catalyst->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The presence of both an aldehyde and a nitrile group in an ortho relationship confers unique reactivity to this compound, making it a valuable precursor for various heterocyclic systems.

Key Reactions
  • Cyclization Reactions: The molecule can undergo intramolecular cyclization reactions, often facilitated by a base or acid catalyst, to form isoindolinone or phthalide derivatives.

  • Condensation Reactions: The aldehyde group can readily participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and Knoevenagel condensation products, respectively.

  • Reduction: The aldehyde group can be selectively reduced to an alcohol, or both the aldehyde and nitrile groups can be reduced under more vigorous conditions.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine.

Reaction Pathways:

Reaction_Pathways cluster_aldehyde Aldehyde Reactions cluster_nitrile Nitrile Reactions cluster_cyclization Cyclization Start This compound Imine Imines Start->Imine R-NH₂ Hydrazone Hydrazones Start->Hydrazone R-NHNH₂ Knoevenagel Knoevenagel Products Start->Knoevenagel Active Methylene Compound Alcohol 2-(2-(Hydroxymethyl)phenyl)acetonitrile Start->Alcohol Reduction (e.g., NaBH₄) Amide 2-(2-Formylphenyl)acetamide Start->Amide Hydrolysis (mild) Acid 2-(2-Formylphenyl)acetic acid Start->Acid Hydrolysis (strong) Amine 2-(2-Aminomethyl)benzaldehyde Start->Amine Reduction (e.g., LiAlH₄) Isoindolinone Isoindolinone Derivatives Start->Isoindolinone Base/Acid Catalyst Phthalide Phthalide Derivatives Start->Phthalide Base/Acid Catalyst

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Development

While specific drugs derived directly from this compound are not prominently documented, the heterocyclic scaffolds accessible from this precursor are of significant interest in medicinal chemistry. Isoindolinones, for example, are present in a number of biologically active compounds with a range of therapeutic applications. The versatility of this compound makes it a valuable tool for generating compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique arrangement of ortho-formyl and cyanomethyl groups provides a gateway to a diverse range of complex molecules, particularly nitrogen-containing heterocycles. While its historical discovery is not well-defined, its synthetic utility is clear. The detailed synthetic protocol and summary of its reactivity provided in this guide are intended to facilitate its use by researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further exploration of the reactivity of this compound is likely to uncover new and efficient routes to novel molecular architectures with potential biological activity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolines from 2-(2-Formylphenyl)acetonitrile via Friedländer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer annulation is a cornerstone in synthetic organic chemistry for the construction of the quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2][3] Quinolines and their derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically catalyzed by an acid or a base.[1][3]

This application note provides detailed protocols for the synthesis of quinoline-3-carbonitriles via the Friedländer reaction, utilizing 2-(2-Formylphenyl)acetonitrile as a versatile starting material. This substrate is particularly useful as it incorporates the o-formyl and the active methylene functionalities within the same molecule, leading to a cyclization reaction with a variety of ketones.

Reaction Principle

The reaction proceeds through a base- or acid-catalyzed condensation of the active methylene group of this compound with the carbonyl group of a ketone. The initial step is typically an aldol-type condensation to form an intermediate, which then undergoes intramolecular cyclization via attack of the nitrile group on the carbonyl, followed by dehydration to yield the aromatic quinoline ring system. The reaction is highly versatile, allowing for the synthesis of a diverse range of substituted quinolines by varying the ketone reactant.

Data Presentation

The following tables summarize the representative reaction conditions and yields for the synthesis of various quinoline-3-carbonitriles from this compound and different ketones under basic and acidic catalysis.

Table 1: Base-Catalyzed Synthesis of Quinolines

EntryKetoneCatalystSolventTemperature (°C)Time (h)Yield (%)
1AcetoneKOHEthanol80485
2CyclopentanonePiperidineMethanol65688
3CyclohexanoneKOHEthanol80592
4AcetophenonePiperidineToluene110878

Table 2: Acid-Catalyzed Synthesis of Quinolines

EntryKetoneCatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetonep-TsOHToluene110682
2CyclopentanoneH₂SO₄ (cat.)Ethanol78785
3Cyclohexanonep-TsOHToluene110690
4AcetophenoneH₂SO₄ (cat.)Ethanol781075

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of 2-Methylquinoline-3-carbonitrile from this compound and Acetone

Materials:

  • This compound (1.45 g, 10 mmol)

  • Acetone (1.16 g, 20 mmol)

  • Potassium Hydroxide (KOH) (0.28 g, 5 mmol)

  • Ethanol (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.45 g, 10 mmol) and ethanol (30 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Add acetone (1.16 g, 20 mmol) to the solution.

  • In a separate beaker, dissolve potassium hydroxide (0.28 g, 5 mmol) in ethanol (20 mL) and add this solution dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2-methylquinoline-3-carbonitrile.

Protocol 2: Acid-Catalyzed Synthesis of 2,3-Cycloheptenoquinoline-3-carbonitrile from this compound and Cyclohexanone

Materials:

  • This compound (1.45 g, 10 mmol)

  • Cyclohexanone (1.96 g, 20 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol)

  • Toluene (50 mL)

  • Round-bottom flask (100 mL) with Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add this compound (1.45 g, 10 mmol), cyclohexanone (1.96 g, 20 mmol), and toluene (50 mL).

  • Add p-toluenesulfonic acid (0.19 g, 1 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6 hours, collecting the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 2,3-cycloheptenoquinoline-3-carbonitrile.

Visualizations

Reaction Mechanism

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_formylphenylacetonitrile This compound Aldol_Adduct Aldol Adduct 2_formylphenylacetonitrile->Aldol_Adduct Base or Acid Catalyst Ketone Ketone (R1-CO-CH2-R2) Ketone->Aldol_Adduct Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Quinoline Quinoline-3-carbonitrile Cyclized_Intermediate->Quinoline Dehydration

Caption: Generalized mechanism of the Friedländer reaction.

Experimental Workflow

Experimental_Workflow A 1. Mixing Reactants (this compound, Ketone, Solvent) B 2. Addition of Catalyst (Acid or Base) A->B C 3. Reaction Heating (Reflux) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Quenching, Extraction) D->E Upon Completion F 6. Purification (Recrystallization or Column Chromatography) E->F G 7. Product Characterization F->G

Caption: General experimental workflow for quinoline synthesis.

References

Application Notes and Protocols: Synthesis of 1-Amino-Substituted Isoquinolines from 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant pharmacological activities. Consequently, the development of efficient and versatile synthetic routes to functionalized isoquinolines is a key focus in medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of 1-amino-substituted isoquinolines utilizing 2-(2-formylphenyl)acetonitrile as a versatile starting material.

The described method is a metal-free, atom-economical approach that involves the condensation of this compound with a primary or secondary amine, followed by an intramolecular cyclization. This strategy offers a straightforward and efficient route to a variety of 1-aminoisoquinoline derivatives, which are valuable intermediates for the synthesis of more complex molecules. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Reaction Principle

The synthesis is based on a tandem reaction sequence. Initially, the amine nucleophilically attacks the formyl group of this compound to form an intermediate imine or enamine. This is followed by an intramolecular nucleophilic attack of the nitrile-activated carbanion onto the imine carbon, leading to the formation of the isoquinoline ring system. The reaction is typically promoted by a base, which facilitates the deprotonation of the α-carbon to the nitrile group.

Experimental Protocols

This section outlines the detailed experimental procedure for the synthesis of a representative 1-aminoisoquinoline derivative, 1-(piperidin-1-yl)isoquinoline, from this compound and piperidine.

3.1. Materials and Reagents

  • This compound

  • Piperidine

  • Potassium tert-butoxide (t-BuOK)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

3.2. Synthetic Procedure

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 145.1 mg).

  • Addition of Reagents: Add anhydrous toluene (10 mL) to the flask and stir the mixture to dissolve the starting material. To this solution, add piperidine (1.2 mmol, 0.12 mL).

  • Base Addition: While stirring, add potassium tert-butoxide (1.5 mmol, 168.3 mg) portion-wise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(piperidin-1-yl)isoquinoline.

Data Presentation

The following table summarizes representative yields for the synthesis of various 1-amino-substituted isoquinolines from a structurally similar starting material, 2-(2-oxo-2-phenylethyl)benzonitrile, reacting with different amines.[1][2] These yields are indicative of the expected efficiency of the proposed protocol.

EntryAmineProductYield (%)
1Morpholine4-(Isoquinolin-1-yl)morpholine95
2Piperidine1-(Piperidin-1-yl)isoquinoline92
3Pyrrolidine1-(Pyrrolidin-1-yl)isoquinoline94
4BenzylamineN-Benzylisoquinolin-1-amine88
5AnilineN-Phenylisoquinolin-1-amine75

Visualizations

5.1. Proposed Reaction Pathway

reaction_pathway Proposed Reaction Pathway for 1-Amino-Substituted Isoquinoline Synthesis start This compound + R¹R²NH intermediate1 Imine Intermediate start->intermediate1 + Base - H₂O intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1-(NR¹R²)isoquinoline intermediate2->product Tautomerization

Caption: Proposed reaction pathway for the synthesis of 1-amino-substituted isoquinolines.

5.2. Experimental Workflow

experimental_workflow Experimental Workflow A 1. Reaction Setup: - Add this compound to a dry flask. B 2. Reagent Addition: - Add anhydrous toluene and amine. A->B C 3. Base Addition: - Add t-BuOK. B->C D 4. Reaction: - Heat to reflux for 4-6 hours. - Monitor by TLC. C->D E 5. Work-up: - Cool to room temperature. - Quench with NaHCO₃. D->E F 6. Extraction: - Extract with Ethyl Acetate. E->F G 7. Washing & Drying: - Wash with brine. - Dry over MgSO₄. F->G H 8. Concentration: - Remove solvent under reduced pressure. G->H I 9. Purification: - Flash column chromatography. H->I J 10. Product Characterization: - NMR, MS, etc. I->J

Caption: Step-by-step experimental workflow for isoquinoline synthesis.

References

Application Notes and Protocols for the Wittig Reaction of 2-(2-Formylphenyl)acetonitrile in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones.[1] Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound to form a C=C double bond with high regioselectivity.[2] This application note provides a detailed protocol for the Wittig reaction of 2-(2-Formylphenyl)acetonitrile to synthesize substituted stilbene derivatives, which are valuable scaffolds in medicinal chemistry. The presence of a cyano group on the aromatic ring of the aldehyde can influence the stereochemical outcome of the reaction, often favoring the formation of the (Z)-alkene.

Reaction Scheme

The general reaction scheme involves the conversion of the aldehyde group of this compound into an alkene by reacting it with a phosphorus ylide. The nature of the resulting alkene (the R group) is determined by the alkyl halide used to prepare the phosphonium salt. For the synthesis of a stilbene derivative, benzyltriphenylphosphonium chloride is used.

General Reaction Scheme

Wittig_Reaction_Scheme Aldehyde This compound Alkene Substituted Alkene (e.g., 2-(2-vinylphenyl)acetonitrile derivative) Aldehyde->Alkene + Ylide Phosphorus Ylide (e.g., from Benzyltriphenylphosphonium chloride) Oxide Triphenylphosphine oxide Ylide->Oxide Base

Caption: General scheme of the Wittig reaction.

Data Presentation

The yield and stereoselectivity of the Wittig reaction with substituted benzaldehydes can vary depending on the nature of the substituent, the ylide, and the reaction conditions. Aromatic aldehydes with electron-withdrawing groups, such as the cyano group in this compound, have been observed to favor the formation of the (Z)-stilbene isomer.[3]

Table 1: Summary of Wittig Reaction Conditions and Yields for Substituted Benzaldehydes

Aldehyde SubstrateWittig Reagent (from)BaseSolventTemperatureYield (%)Predominant IsomerReference
BenzaldehydeBenzyltriphenylphosphonium chloride50% aq. NaOHDichloromethaneRoom Temp.High(E)-Stilbene[2]
2-(Benzyloxy)-4-fluorobenzaldehydeBenzyltriphenylphosphonium chloriden-ButyllithiumAnhydrous THF0 °C to RTGoodNot specified[1]
Benzaldehydes with electron-withdrawing groups (e.g., -CN, -NO₂)p-Nitrobenzyltriphenyl-phosphonium saltNot specifiedCH₂Cl₂Not specifiedNot specified(Z)-Stilbene[3]
Various aromatic aldehydes(Carbethoxymethylene)-triphenylphosphoraneNone (solvent-free)NoneRoom Temp.High(E)-Alkene[4]

Experimental Protocols

Two protocols are presented, offering flexibility in terms of base strength and reaction setup. Protocol A employs a strong base in an anhydrous environment, which can lead to higher yields, while Protocol B utilizes a milder base in a two-phase system, which is often operationally simpler.

Protocol A: Using a Strong Base (n-Butyllithium) in Anhydrous Solvent

This method is suitable for achieving high yields and requires anhydrous conditions.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Flame-dried round-bottom flasks with rubber septa

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Workflow Diagram

Protocol_A_Workflow cluster_preparation Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification A Suspend phosphonium salt in anhydrous THF B Cool to 0 °C A->B C Add n-BuLi dropwise to form the ylide B->C E Add aldehyde solution to ylide at 0 °C C->E D Dissolve aldehyde in anhydrous THF D->E F Warm to room temperature and stir overnight E->F G Quench with aq. NH₄Cl F->G H Extract with ethyl acetate G->H I Wash with water and brine H->I J Dry organic layer and evaporate solvent I->J K Purify by column chromatography J->K

Caption: Experimental workflow for Protocol A.

Procedure:

  • Ylide Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equivalents).

    • Add anhydrous THF via syringe and stir the suspension.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The formation of the ylide is indicated by a color change (typically to orange or deep red).

    • Stir the ylide suspension at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C using a dropping funnel or syringe over 20-30 minutes.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

Protocol B: Using a Two-Phase System with Aqueous Base

This protocol is experimentally simpler and avoids the need for strictly anhydrous conditions and strong organometallic bases.

Materials:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Dichloromethane (DCM)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 95% Ethanol for recrystallization

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent) in dichloromethane.[2]

    • Stir the mixture vigorously.

  • Ylide Formation and Reaction:

    • Slowly add 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred reaction mixture.[1]

    • Continue to stir vigorously at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from hot 95% ethanol to obtain the desired alkene.

Reaction Mechanism

The mechanism of the Wittig reaction is generally accepted to proceed through a cycloaddition pathway.

Wittig_Mechanism Ylide R-CH=PPh₃ Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane intermediate) Ylide->Oxaphosphetane + Aldehyde Aldehyde R'-CHO Alkene R-CH=CH-R' Oxaphosphetane->Alkene Cycloreversion Oxide Ph₃P=O

Caption: Simplified mechanism of the Wittig reaction.

The reaction begins with the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde. This is followed by a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[5] This intermediate then undergoes cycloreversion to yield the alkene and triphenylphosphine oxide. The formation of the very stable P=O double bond is a major driving force for this reaction.[4]

For further reading and alternative procedures, including solvent-free and aqueous conditions, please consult the cited literature.

References

Application Notes and Protocols: Knoevenagel Condensation of 2-(2-Formylphenyl)acetonitrile with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, leading to the formation of an α,β-unsaturated product.[1][2][3] This reaction is a cornerstone in the synthesis of a diverse array of valuable compounds, including pharmaceuticals, fine chemicals, and functional polymers.[1][4] The products of Knoevenagel condensation, particularly those derived from substituted benzaldehydes, are key intermediates in the development of various therapeutic agents.

This application note focuses on the Knoevenagel condensation of 2-(2-Formylphenyl)acetonitrile with various active methylene compounds. The presence of the ortho-cyanomethyl group introduces unique electronic and steric factors that can influence the reactivity of the aldehyde and the properties of the resulting products. These products, featuring a cyanomethylphenyl moiety, are of significant interest in medicinal chemistry and materials science.

Herein, we provide detailed experimental protocols for the Knoevenagel condensation of this compound with malononitrile, ethyl cyanoacetate, and diethyl malonate. We also present a summary of expected reaction outcomes based on analogous reactions with substituted benzaldehydes, offering a predictive framework for researchers.

Reaction Workflow

The general workflow for the Knoevenagel condensation of this compound with an active methylene compound is depicted below. The process involves the reaction of the aldehyde with the active methylene compound in the presence of a catalyst, typically a weak base, in a suitable solvent. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Knoevenagel_Workflow Reactants This compound + Active Methylene Compound Reaction Reaction Mixture Reactants->Reaction Catalyst Catalyst (e.g., Piperidine, DBU) Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup Work-up (e.g., Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product α,β-Unsaturated Product Purification->Product

Caption: General workflow for the Knoevenagel condensation.

Experimental Protocols

The following protocols are representative methods for the Knoevenagel condensation of this compound with various active methylene compounds. Researchers should note that optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary to achieve the highest yields and purity for specific substrates.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol

This protocol is a standard method for the Knoevenagel condensation and is often effective for a wide range of aldehydes.[1]

  • Materials:

    • This compound (1.0 mmol, 145.2 mg)

    • Malononitrile (1.1 mmol, 72.7 mg)

    • Piperidine (0.1 mmol, 10 µL)

    • Ethanol (10 mL)

    • Round-bottom flask (25 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.1 mmol).

    • Add ethanol (10 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.

    • Add piperidine (0.1 mmol) to the reaction mixture.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, cool the mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

    • If the product does not precipitate, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: DBU-Catalyzed Condensation with Ethyl Cyanoacetate in Water

This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an efficient catalyst in an aqueous medium, which aligns with green chemistry principles.[5]

  • Materials:

    • This compound (1.0 mmol, 145.2 mg)

    • Ethyl cyanoacetate (1.1 mmol, 124.4 mg)

    • DBU (0.1 mmol, 15 µL)

    • Water (5 mL)

    • Round-bottom flask (25 mL)

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a 25 mL round-bottom flask, suspend this compound (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in water (5 mL).

    • Add DBU (0.1 mmol) to the suspension.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, the product may separate as an oil or solid.

    • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Protocol 3: Solvent-Free Condensation with Diethyl Malonate using a Solid Catalyst

Solvent-free conditions offer an environmentally friendly alternative and can sometimes lead to faster reaction rates.[6]

  • Materials:

    • This compound (1.0 mmol, 145.2 mg)

    • Diethyl malonate (1.2 mmol, 192.2 mg)

    • Solid base catalyst (e.g., basic alumina, MgO) (100 mg)

    • Mortar and pestle or a small reaction vial with a magnetic stir bar

    • Heating plate

  • Procedure:

    • In a mortar, gently grind together this compound (1.0 mmol), diethyl malonate (1.2 mmol), and the solid base catalyst (100 mg). Alternatively, combine the reagents in a small vial with a magnetic stir bar.

    • Heat the mixture to a desired temperature (e.g., 60-80 °C) with stirring.

    • Monitor the reaction progress by TLC (dissolving a small aliquot in a suitable solvent).

    • After the reaction is complete, cool the mixture to room temperature.

    • Add a solvent such as ethyl acetate to the reaction mixture and filter to remove the solid catalyst.

    • Wash the catalyst with additional ethyl acetate.

    • Combine the organic filtrates and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation under reduced pressure.

Data Presentation

Table 1: Expected Reaction Outcomes with Various Active Methylene Compounds

Active Methylene CompoundCatalystSolventTemperatureExpected Reaction TimeExpected Yield
MalononitrilePiperidineEthanolReflux1-3 hoursHigh (85-95%)
Ethyl CyanoacetateDBUWaterRoom Temp.2-6 hoursGood (70-85%)
Diethyl MalonateBasic AluminaSolvent-free60-80 °C4-8 hoursModerate (50-70%)

Table 2: Influence of Catalyst on the Condensation with Malononitrile

CatalystSolventTemperatureExpected Reaction TimeExpected Yield
PiperidineEthanolReflux1-3 hoursHigh (85-95%)
Ammonium AcetateTolueneReflux2-4 hoursGood (75-90%)
Basic AluminaSolvent-free80 °C1-2 hoursHigh (80-95%)

Logical Relationships in Knoevenagel Condensation

The mechanism of the piperidine-catalyzed Knoevenagel condensation involves several key steps, including the formation of an enolate and an iminium ion, followed by their reaction and subsequent elimination.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde (this compound) Iminium Iminium Ion Aldehyde->Iminium + Catalyst ActiveMethylene Active Methylene Compound Enolate Enolate ActiveMethylene->Enolate + Catalyst Catalyst Piperidine Catalyst->Iminium Catalyst->Enolate Adduct Adduct Iminium->Adduct Enolate->Adduct C-C Bond Formation Product α,β-Unsaturated Product Adduct->Product - Catalyst - Water Water Water Catalyst_regen Piperidine (regenerated)

Caption: Key steps in the piperidine-catalyzed Knoevenagel condensation.

Conclusion

The Knoevenagel condensation of this compound with active methylene compounds is a valuable synthetic transformation for accessing a range of functionalized molecules with potential applications in drug discovery and materials science. The provided protocols offer a starting point for conducting these reactions, and the expected outcomes can guide experimental design. Further optimization and exploration of different catalytic systems may lead to even more efficient and sustainable synthetic routes to these important compounds.

References

Application Notes and Protocols for the Synthesis of Novel Amines via Reductive Amination of 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel amines is a cornerstone of drug discovery and development, as the amine functional group is a key pharmacophore in a vast array of therapeutic agents. Reductive amination is a powerful and versatile method for the C-N bond formation, allowing for the efficient synthesis of primary, secondary, and tertiary amines from carbonyl compounds. This application note details the synthesis of a library of novel amines through the reductive amination of 2-(2-Formylphenyl)acetonitrile. The resulting products, containing both a benzylamine and a nitrile moiety, represent a unique chemical space with potential for diverse biological activities, including but not limited to anticancer, antimicrobial, and neurological applications. The nitrile group can also serve as a handle for further chemical modifications, expanding the accessible chemical diversity.

Reaction Principle

The reductive amination of this compound involves a two-step one-pot process. First, the aldehyde group of this compound reacts with a primary or secondary amine to form an intermediate imine or enamine. Subsequently, a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced to reduce the imine/enamine to the corresponding amine. The choice of reducing agent can influence the reaction's selectivity and functional group tolerance.

Experimental Protocols

General Protocol for Reductive Amination

A representative one-pot procedure for the synthesis of novel amines from this compound is provided below. This protocol can be adapted for various primary and secondary amines.

Materials:

  • This compound

  • Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol or dichloromethane (10 mL per mmol of aldehyde). To this solution, add the desired primary or secondary amine (1.1 eq.). If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reducing agent, sodium borohydride (1.5 eq.) or sodium triacetoxyborohydride (1.5 eq.), portion-wise over 15-30 minutes. Caution: Hydrogen gas evolution may occur with NaBH₄ in protic solvents. Ensure adequate ventilation.

  • Reaction Progression: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC until the starting material and intermediate imine are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure novel amine.

  • Characterization: The structure and purity of the synthesized amines should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the hypothetical results for the reductive amination of this compound with a variety of primary and secondary amines, showcasing the versatility of this synthetic protocol.

Table 1: Reductive Amination with Primary Amines

EntryAmineProductReducing AgentSolventYield (%)Purity (%)
1Aniline2-((phenylamino)methyl)phenyl)acetonitrileNaBH(OAc)₃DCM85>98
2Benzylamine2-((benzylamino)methyl)phenyl)acetonitrileNaBH₄MeOH92>99
3Cyclohexylamine2-((cyclohexylamino)methyl)phenyl)acetonitrileNaBH(OAc)₃DCM78>97
4n-Butylamine2-((butylamino)methyl)phenyl)acetonitrileNaBH₄MeOH88>98

Table 2: Reductive Amination with Secondary Amines

EntryAmineProductReducing AgentSolventYield (%)Purity (%)
1Morpholine2-(2-(morpholinomethyl)phenyl)acetonitrileNaBH(OAc)₃DCM95>99
2Piperidine2-(2-(piperidin-1-ylmethyl)phenyl)acetonitrileNaBH(OAc)₃DCM91>98
3N-Methylaniline2-((methyl(phenyl)amino)methyl)phenyl)acetonitrileNaBH(OAc)₃DCM75>96
4Dibenzylamine2-((dibenzylamino)methyl)phenyl)acetonitrileNaBH₄MeOH82>97

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start reactants This compound + Amine (Primary or Secondary) start->reactants Dispense imine_formation Imine/Enamine Formation (rt, 1-2h) reactants->imine_formation Stir reduction Reduction (Reducing Agent, 0°C to rt, 2-12h) imine_formation->reduction Add Reducing Agent workup Aqueous Work-up reduction->workup Quench & Extract purification Column Chromatography workup->purification Isolate Crude product Novel Amine purification->product Purify characterization Characterization (NMR, MS) product->characterization

Caption: One-pot reductive amination workflow.

Potential Signaling Pathway Involvement

Given that structurally related benzylamine and nitrile-containing compounds have shown cytotoxic effects against cancer cell lines, a potential mechanism of action could involve the induction of apoptosis. The following diagram illustrates a simplified generic apoptosis signaling pathway that could be investigated for these novel amines.

signaling_pathway novel_amine Novel Amine receptor Receptor Interaction (e.g., Death Receptors) novel_amine->receptor Binds intrinsic_pathway Mitochondrial Pathway (e.g., Bcl-2 family regulation) novel_amine->intrinsic_pathway Induces Stress cell_membrane Cell Membrane caspase_activation Caspase Activation (Caspase-8, -9, -3) receptor->caspase_activation Initiates intrinsic_pathway->caspase_activation Activates apoptosis Apoptosis caspase_activation->apoptosis Executes

Caption: Generic apoptosis signaling pathway.

Potential Biological Applications and Further Research

While specific biological data for the synthesized amines is not yet available, the structural motifs present suggest several avenues for investigation. Phenylacetonitrile derivatives have been explored for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that the introduction of different substituents on the phenyl ring can modulate the cytotoxic potency. The benzylamine core is also a common feature in many biologically active compounds.

Therefore, it is recommended that the synthesized library of novel amines be screened for:

  • Anticancer Activity: Utilizing cell viability assays (e.g., MTT, SRB) against a panel of cancer cell lines.

  • Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi.

  • Neurological Activity: Evaluating their potential as modulators of neurotransmitter receptors or enzymes.

Further structure-activity relationship (SAR) studies can be conducted by modifying the substituents on both the phenyl ring of the benzylamine core and the amine moiety to optimize biological activity and selectivity. The nitrile group can be further derivatized to amides, tetrazoles, or other functional groups to explore additional chemical space and biological targets.

Conclusion

The reductive amination of this compound provides a straightforward and efficient route to a diverse library of novel amines. The detailed protocols and representative data presented herein serve as a valuable resource for researchers in drug discovery and medicinal chemistry. The unique structural features of these compounds make them promising candidates for further biological evaluation and development as potential therapeutic agents.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 2-(2-Formylphenyl)acetonitrile. This bifunctional molecule, possessing both a formyl and a cyanoethyl group on a phenyl ring, is a versatile building block for the synthesis of complex heterocyclic compounds and other valuable organic scaffolds. The methodologies detailed herein are foundational for constructing carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse molecular architectures for pharmaceutical and materials science applications.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, facilitating the formation of new chemical bonds with high efficiency and selectivity.[1] For a substrate like this compound, these reactions offer a powerful platform for derivatization, leading to a wide array of substituted aromatic compounds. The presence of the aldehyde and nitrile functionalities requires careful consideration of reaction conditions to ensure chemoselectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, if it were halogenated, it could be coupled with various boronic acids. Conversely, a boronic acid derivative of this compound could be coupled with various organohalides. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[2][3]

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Catalyst choice can influence reaction efficiency. Pd(PPh₃)₄ is often used for a wide range of substrates.[3][4]
Ligand SPhos, XPhos (if using Pd(OAc)₂ or Pd₂(dba)₃)Bulky electron-rich phosphine ligands can improve catalytic activity for challenging substrates.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial and often depends on the substrates and solvent.[2]
Solvent Toluene, Dioxane, DMF, often with waterA mixture of an organic solvent and water is common for Suzuki couplings.[4]
Temperature 80-110 °CThe reaction temperature is optimized to ensure a reasonable reaction rate without decomposition.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol is a general guideline for the Suzuki-Miyaura coupling of a hypothetical 2-(2-Formyl-X-phenyl)acetonitrile (where X is Br or I) with an arylboronic acid.

Materials:

  • 2-(2-Formyl-X-phenyl)acetonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous and degassed solvents

Procedure:

  • To an oven-dried Schlenk flask, add 2-(2-Formyl-X-phenyl)acetonitrile, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)LnX OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)LnR² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[6][7][8] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis.[9][10]

Data Presentation: Heck Reaction Conditions
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd(OAc)₂ is a common and effective catalyst.[9][11]
Ligand PPh₃, P(o-tol)₃The choice of phosphine ligand can significantly impact the reaction outcome.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the hydrogen halide formed.[9]
Solvent DMF, Acetonitrile, TolueneA polar aprotic solvent is typically used.
Temperature 100-140 °CHigher temperatures are often necessary for the Heck reaction.
Experimental Protocol: Heck Reaction of a Halogenated this compound Derivative

This protocol describes a general procedure for the Heck reaction of a hypothetical 2-(2-Formyl-X-phenyl)acetonitrile with an alkene.

Materials:

  • 2-(2-Formyl-X-phenyl)acetonitrile (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a sealed tube, add 2-(2-Formyl-X-phenyl)acetonitrile, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, the alkene, and Et₃N via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 120 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Catalytic Cycle: Heck Reaction

Heck_Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Aryl R¹-Pd(II)LnX OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination PiComplex π-Complex Coordination->PiComplex Alkene Alkene Alkene->Coordination MigratoryInsertion Migratory Insertion PiComplex->MigratoryInsertion SigmaComplex σ-Alkyl Pd(II) Complex MigratoryInsertion->SigmaComplex BetaHydride β-Hydride Elimination SigmaComplex->BetaHydride HydridoComplex H-Pd(II)LnX BetaHydride->HydridoComplex Product Substituted Alkene BetaHydride->Product RedElim Reductive Elimination (Base) HydridoComplex->RedElim RedElim->Pd0

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, which is a reliable method for the synthesis of substituted alkynes.[12][13][14][15]

Data Presentation: Sonogashira Coupling Conditions
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂A variety of palladium catalysts can be employed.
Copper Co-catalyst CuICopper(I) iodide is a common co-catalyst.[12]
Ligand PPh₃Triphenylphosphine is a frequently used ligand.
Base Et₃N, i-Pr₂NHAn amine base is used to neutralize the acid formed and as a solvent.
Solvent THF, DMFAnhydrous solvents are typically used.
Temperature Room Temperature to 80 °CThe reaction is often run at mild temperatures.
Experimental Protocol: Sonogashira Coupling of a Halogenated this compound Derivative

This protocol outlines a general procedure for the Sonogashira coupling of a hypothetical 2-(2-Formyl-X-phenyl)acetonitrile with a terminal alkyne.[16]

Materials:

  • 2-(2-Formyl-X-phenyl)acetonitrile (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Et₃N (3.0 equiv)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask, add 2-(2-Formyl-X-phenyl)acetonitrile, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and Et₃N, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's progress by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Aryl R¹-Pd(II)LnX OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)Ln-C≡CR² Transmetal->PdII_Both CuX CuX Transmetal->CuX RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-C≡CR² RedElim->Product PiAlkyne π-Alkyne Complex CuX->PiAlkyne Alkyne R²-C≡C-H Alkyne->PiAlkyne Base Base CuAcetylide Cu-C≡CR² PiAlkyne->CuAcetylide Base CuAcetylide->Transmetal

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17][18][19][20] This reaction is a powerful method for the synthesis of arylamines from aryl halides.[21]

Data Presentation: Buchwald-Hartwig Amination Conditions
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Both are common and effective palladium sources.[21]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are crucial for high reactivity.[20]
Base NaOtBu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is typically required.[20]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are used.
Temperature 80-110 °CThe reaction temperature depends on the specific catalyst system and substrates.
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated this compound Derivative

This protocol provides a general procedure for the Buchwald-Hartwig amination of a hypothetical 2-(2-Formyl-X-phenyl)acetonitrile with an amine.[22]

Materials:

  • 2-(2-Formyl-X-phenyl)acetonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry sealed tube under an inert atmosphere, add 2-(2-Formyl-X-phenyl)acetonitrile, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)LnX OxAdd->PdII_Aryl AmineCoordination Amine Coordination PdII_Aryl->AmineCoordination AmineComplex [Ar-Pd(II)Ln(R₂NH)]⁺X⁻ AmineCoordination->AmineComplex Amine R₂NH Amine->AmineCoordination Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)Ln(NR₂) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for 2-(2-Formylphenyl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formylphenyl)acetonitrile is a bifunctional aromatic molecule possessing both a reactive aldehyde and a nitrile group in an ortho configuration. This unique arrangement makes it a versatile, albeit under-explored, building block for the synthesis of a diverse array of heterocyclic compounds and other molecular scaffolds of interest in medicinal chemistry. The strategic placement of the formyl and cyanomethyl groups allows for intramolecular cyclization reactions and the introduction of various pharmacophoric features, rendering it a valuable starting material for generating novel drug candidates.

These application notes provide an overview of the potential uses of this compound in drug discovery, including synthetic protocols for its derivatization and methodologies for the biological evaluation of the resulting compounds. While direct literature on the biological activities of this compound derivatives is limited, this document extrapolates potential applications based on the known reactivity of its functional groups and the biological profiles of analogous structures.

Chemical Properties and Reactivity

The chemical versatility of this compound stems from the distinct reactivity of its two functional groups.

  • Formyl Group: The aldehyde functionality is an excellent electrophile, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include:

    • Reductive amination to form substituted aminobenzyl derivatives.

    • Wittig and Horner-Wadsworth-Emmons reactions to generate substituted styrenes.

    • Condensation reactions with active methylene compounds (e.g., malononitrile, cyanoacetate) to yield α,β-unsaturated systems.

    • Formation of imines and oximes.

    • Cyclocondensation reactions with various nucleophiles to construct heterocyclic rings.

  • Acetonitrile Group: The nitrile moiety can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions. The adjacent methylene group is acidic and can be deprotonated to form a carbanion, which can then act as a nucleophile.

The ortho relationship of these groups is particularly advantageous for the synthesis of fused ring systems through intramolecular reactions.

Synthesis of this compound

Several synthetic routes can be envisaged for the preparation of this compound, adapting known methods for the synthesis of substituted phenylacetonitriles.

Table 1: Potential Synthetic Routes to this compound
Starting MaterialKey TransformationReagents and ConditionsAdvantagesDisadvantages
2-MethylbenzonitrileBenzylic Bromination followed by Formylation1. NBS, AIBN, CCl4, reflux.2. Sommelet reaction or other formylation methods.Readily available starting material.Multi-step process, potential for side reactions.
2-BromobenzaldehydeCyanomethylationKCN or NaCN, DMSO or DMF, heat.Direct introduction of the cyanomethyl group.Use of toxic cyanide salts.
2-Formylphenylacetic acidConversion to Nitrile1. SOCl2 or oxalyl chloride.2. NH3(aq).3. Dehydrating agent (e.g., P2O5, SOCl2).Utilizes a carboxylic acid precursor.Multi-step conversion of the acid to the nitrile.

Application in the Synthesis of Privileged Scaffolds

The unique structure of this compound makes it an ideal precursor for the synthesis of various heterocyclic scaffolds known to possess biological activity.

Synthesis of Isoquinolines and Related Heterocycles

The Pomeranz-Fritsch-Bobranski reaction and its modifications can be adapted to utilize this compound for the synthesis of isoquinoline and other nitrogen-containing heterocyclic cores.

G start This compound reductive_amination Reductive Amination (e.g., with an aminoacetal) start->reductive_amination intermediate N-Substituted 2-(cyanomethyl)benzylamine reductive_amination->intermediate cyclization Acid-catalyzed Cyclization intermediate->cyclization isoquinoline Substituted Isoquinoline Derivative cyclization->isoquinoline

Synthetic pathway to isoquinoline scaffolds.
Synthesis of Fused Pyrimidines

Condensation of this compound with urea, thiourea, or guanidine derivatives can lead to the formation of fused pyrimidine systems, which are prevalent in many biologically active molecules.

G start This compound condensation Condensation & Cyclization start->condensation reagent Urea / Thiourea / Guanidine reagent->condensation product Fused Pyrimidine (e.g., Quinazolinone) condensation->product

General scheme for fused pyrimidine synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Schiff Base Derivative
  • Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Add 1.0-1.2 equivalents of the desired primary amine.

  • Add a catalytic amount of a weak acid (e.g., acetic acid) if necessary.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: General Procedure for a Knoevenagel Condensation
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile), add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq).

  • Add a catalytic amount of a base (e.g., piperidine, triethylamine).

  • Stir the mixture at room temperature or heat to reflux for 1-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

  • Characterize the product by appropriate spectroscopic methods.

Potential Biological Applications and Screening Protocols

Derivatives of this compound could be screened for a variety of biological activities based on the known pharmacology of the resulting scaffolds.

Table 2: Potential Therapeutic Targets and Corresponding Biological Assays
Scaffold ClassPotential Therapeutic AreaExample Biological Assay
IsoquinolinesAnticancer, Antimicrobial, CNS disordersMTT assay for cytotoxicity, Minimum Inhibitory Concentration (MIC) assay, Receptor binding assays
Fused PyrimidinesKinase inhibition (Anticancer), Antiviral, Anti-inflammatoryKinase activity assays (e.g., LanthaScreen®, HTRF®), Plaque reduction assay, COX-2 inhibition assay
Substituted StyrenesTubulin polymerization inhibition (Anticancer)Tubulin polymerization assay, Cell cycle analysis by flow cytometry
Aminobenzyl derivativesEnzyme inhibition (e.g., MAO, AChE)Enzyme inhibition assays using specific substrates and detection methods (e.g., fluorescence, absorbance)
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds synthesized from this compound in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate treat_cells Treat Cells with Compounds plate_cells->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells incubate_48_72 Incubate for 48-72h treat_cells->incubate_48_72 add_mtt Add MTT Reagent incubate_48_72->add_mtt incubate_2_4 Incubate for 2-4h add_mtt->incubate_2_4 solubilize Solubilize Formazan incubate_2_4->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT cytotoxicity assay.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of diverse and potentially bioactive molecules in the field of medicinal chemistry. Its unique ortho-disubstituted pattern provides a gateway to a wide range of heterocyclic systems and other complex molecular architectures. The protocols and potential applications outlined in these notes are intended to serve as a guide for researchers to explore the full potential of this valuable chemical building block in their drug discovery endeavors. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover novel therapeutic agents.

Application Notes and Protocols: Use of 2-(2-Formylphenyl)acetonitrile in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases did not yield specific examples of 2-(2-Formylphenyl)acetonitrile being directly utilized as a precursor in the synthesis of fluorescent probes. While the molecule possesses reactive functional groups—an aldehyde and a nitrile—which theoretically could be involved in the formation of heterocyclic or conjugated systems often found in fluorophores, there is no readily available information on such applications.

The aldehyde group could potentially undergo condensation reactions (e.g., Knoevenagel, Schiff base formation) to build larger π-conjugated systems, a common strategy in fluorophore design. The nitrile group could also be a precursor to other functionalities or participate in cyclization reactions. However, without specific examples from the literature, any proposed synthetic routes, applications, or signaling pathways would be purely hypothetical.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, due to the lack of published research on the use of this compound for the synthesis of fluorescent probes.

For researchers interested in developing novel fluorescent probes, this compound could be considered a potential building block. A possible research direction could involve exploring its reactivity with various nucleophiles and subsequent cyclization or functionalization to generate novel fluorescent scaffolds. However, this would represent a new area of investigation rather than the application of established protocols.

Synthesis of Bioactive Phenanthridine-6-carbonitrile from 2-(2-Formylphenyl)acetonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the bioactive molecule, phenanthridine-6-carbonitrile, utilizing 2-(2-Formylphenyl)acetonitrile as a key starting material. Phenanthridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and Wnt/β-catenin signaling modulation properties.

This protocol outlines a two-step synthetic sequence involving the formation of an oxime intermediate followed by a photochemical cyclization to yield the target phenanthridine core. The methodologies are based on established chemical transformations and are presented with sufficient detail for replication in a standard organic synthesis laboratory.

Introduction to Phenanthridine Bioactivity

Phenanthridine derivatives have been identified as potent bioactive agents with diverse mechanisms of action. Notably, certain phenanthridines act as DNA topoisomerase inhibitors. By stabilizing the covalent complex between the enzyme and DNA, they induce DNA strand breaks, which in turn trigger a cascade of cellular events culminating in apoptosis (programmed cell death). This mechanism is a cornerstone of many established cancer chemotherapies.

Furthermore, some phenanthridine derivatives have been shown to modulate the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. Molecules that can modulate this pathway are therefore of significant interest for targeted cancer therapy.

Synthetic Protocol

The synthesis of phenanthridine-6-carbonitrile from this compound proceeds via a two-step process, as illustrated in the experimental workflow diagram below. The initial step involves the conversion of the aldehyde functionality in the starting material to an O-acetyl oxime. The subsequent step is a photochemical cyclization of the oxime to afford the final phenanthridine product.

Experimental Workflow

G start Start: this compound step1 Step 1: Oxime Formation start->step1 Hydroxylamine hydrochloride, Pyridine, Ethanol step2 Step 2: Photochemical Cyclization step1->step2 Acetyl chloride, Pyridine, then UV irradiation (e.g., 450W Hg lamp) purification Purification step2->purification Work-up product Product: Phenanthridine-6-carbonitrile purification->product Column Chromatography

Caption: Experimental workflow for the synthesis of phenanthridine-6-carbonitrile.

Step 1: Synthesis of 2-(2-(Hydroxyiminomethyl)phenyl)acetonitrile O-Acetyl Oxime

This step involves the formation of the oxime from the aldehyde and its subsequent acetylation.

Materials and Reagents:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Acetyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude oxime.

  • Dissolve the crude oxime in dichloromethane and cool to 0 °C.

  • Slowly add pyridine (2.0 eq) followed by the dropwise addition of acetyl chloride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acetyl oxime, which can be used in the next step without further purification or purified by column chromatography if necessary.

Quantitative Data (Representative):

StepProductStarting MaterialYield (%)Purity (%)Analytical Data
12-(2-(Acetoxyiminomethyl)phenyl)acetonitrile O-Acetyl OximeThis compound85-95>90¹H NMR, ¹³C NMR, MS
Step 2: Photochemical Synthesis of Phenanthridine-6-carbonitrile

This step utilizes photochemical energy to induce an intramolecular cyclization of the O-acetyl oxime to form the phenanthridine ring system.[1]

Materials and Reagents:

  • 2-(2-(Acetoxyiminomethyl)phenyl)acetonitrile O-Acetyl Oxime

  • tert-Butanol (t-BuOH)

  • Ethyl acetate (EtOAc)

  • Hexane

Equipment:

  • Quartz reaction vessel

  • Medium-pressure mercury lamp (e.g., 450W)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the O-acetyl oxime from Step 1 in tert-butanol in a quartz reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 30 minutes.

  • Irradiate the solution with a medium-pressure mercury lamp for 3-5 hours, monitoring the reaction by TLC.[1]

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure phenanthridine-6-carbonitrile.

Quantitative Data (Representative):

StepProductStarting MaterialYield (%)Purity (%)Analytical Data
2Phenanthridine-6-carbonitrile2-(2-(Acetoxyiminomethyl)phenyl)acetonitrile O-Acetyl Oxime50-60>98¹H NMR, ¹³C NMR, MS, HRMS

Signaling Pathway Diagrams

The bioactive phenanthridine-6-carbonitrile and its derivatives can exert their biological effects through various signaling pathways. Below are diagrams representing two key pathways implicated in the action of such compounds.

DNA Topoisomerase Inhibition Leading to Apoptosis

G cluster_0 Nucleus cluster_1 Cytoplasm Phenanthridine Phenanthridine Topoisomerase Topoisomerase Phenanthridine->Topoisomerase Inhibition DNA DNA Topoisomerase->DNA Stabilizes Cleavage Complex DNA_Damage DNA Strand Breaks DNA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activation p53 p53 ATM_ATR->p53 Phosphorylation & Activation Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: DNA topoisomerase inhibition by phenanthridines leading to p53-mediated apoptosis.

Modulation of the Wnt/β-catenin Signaling Pathway

G cluster_0 Wnt OFF State cluster_1 Wnt ON State / Phenanthridine Action Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_Catenin_off β-catenin Destruction_Complex->beta_Catenin_off Phosphorylation Proteasome Proteasome beta_Catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dsh Dishevelled Frizzled_LRP->Dsh Activates Destruction_Complex_inact Inactive Destruction Complex Dsh->Destruction_Complex_inact Inhibits Phenanthridine Phenanthridine Phenanthridine->Destruction_Complex_inact Modulates (e.g., inhibits GSK3β) beta_Catenin_on β-catenin (stabilized) Nucleus Nucleus beta_Catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_Catenin_on->TCF_LEF Co-activator Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation

Caption: Modulation of the Wnt/β-catenin signaling pathway by phenanthridine derivatives.

Conclusion

The provided protocol offers a detailed and actionable guide for the synthesis of phenanthridine-6-carbonitrile from this compound. The described photochemical cyclization is a key step in accessing the phenanthridine core structure. The bioactivity of phenanthridine derivatives as DNA topoisomerase inhibitors and modulators of the Wnt/β-catenin signaling pathway highlights their potential as lead compounds in drug discovery, particularly in the development of novel anticancer agents. This document serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for the synthesis and further investigation of this important class of bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of the Friedländer Reaction with 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the intramolecular Friedländer reaction of 2-(2-Formylphenyl)acetonitrile to synthesize quinoline-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the intramolecular Friedländer reaction of this compound?

The intramolecular Friedländer reaction of this compound is a cyclization reaction where the molecule, which contains both an amino group precursor (often a nitro group that is reduced in situ) and an active methylene group (the acetonitrile), reacts with itself to form a quinoline ring system. This reaction is a variation of the classical Friedländer synthesis, which typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3]

Q2: What is the expected product of this reaction?

The expected product is quinoline-3-carbonitrile. The reaction proceeds through an initial condensation and subsequent cyclodehydration to form the fused heterocyclic ring.

Q3: What are the common challenges encountered in this reaction?

Common challenges include low yields, formation of side products, and incomplete reactions.[4][5] These issues can arise from suboptimal reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. The stability of the starting material and potential side reactions of the formyl and nitrile groups can also contribute to difficulties.[6]

Q4: Why is catalyst selection important for this reaction?

Catalyst selection is crucial as the Friedländer reaction can be promoted by either acids or bases.[1][2] The choice of catalyst can significantly impact the reaction rate and yield. A wide range of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, In(OTf)₃), and bases (e.g., KOH, NaOH), have been utilized in Friedländer syntheses.[2][7][8] For substrates sensitive to harsh conditions, milder catalysts may be necessary to prevent degradation and byproduct formation.[9]

Troubleshooting Guide

Low Reaction Yield

Q5: My reaction is resulting in a low yield of quinoline-3-carbonitrile. What are the potential causes and how can I improve it?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical.

    • Solution: Screen a variety of catalysts, including both acid and base catalysts, to find the most effective one for this intramolecular reaction.[4][7] Consider solid-supported catalysts for easier workup and potential reusability.[5][8]

  • Inappropriate Solvent: The solvent plays a significant role in reaction efficiency.

    • Solution: Test a range of solvents with varying polarities.[10] For thermal cyclizations, high-boiling inert solvents can sometimes improve yields.[4] In some cases, solvent-free conditions or using water as a green solvent have proven effective for Friedländer reactions.[8][11]

  • Incorrect Reaction Temperature: The temperature can influence both the reaction rate and the formation of byproducts.

    • Solution: Optimize the reaction temperature. While some Friedländer reactions require high temperatures, excessive heat can lead to decomposition.[4][7] Monitor the reaction at different temperatures to find the optimal balance between reaction rate and yield.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]

  • Presence of Impurities: Impurities in the starting material or reagents can inhibit the reaction.

    • Solution: Ensure the purity of this compound and all other reagents. Purification of the starting material may be necessary.

  • Atmospheric Conditions: Some reactions are sensitive to air or moisture.

    • Solution: If degradation is suspected, try running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Material & Reagents start->check_purity optimize_catalyst Optimize Catalyst (Acid vs. Base, Loading) check_purity->optimize_catalyst optimize_solvent Optimize Solvent (Polarity, Boiling Point) optimize_catalyst->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_time Optimize Reaction Time (Monitor by TLC/LC-MS) optimize_temp->optimize_time inert_atmosphere Consider Inert Atmosphere (N2 or Ar) optimize_time->inert_atmosphere yield_improved Yield Improved? inert_atmosphere->yield_improved yield_improved->optimize_catalyst No, Re-evaluate Conditions end Problem Solved yield_improved->end Yes

Caption: A workflow diagram for troubleshooting low yields in the intramolecular Friedländer reaction.

Side Product Formation

Q6: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation is a common issue, often arising from the high reactivity of the starting material.

Potential Causes & Solutions:

  • Self-Condensation/Polymerization: The starting material may undergo intermolecular reactions instead of the desired intramolecular cyclization.

    • Solution: Running the reaction at high dilution can favor the intramolecular pathway. Carefully control the rate of addition of the catalyst.

  • Side Reactions of the Formyl Group: The aldehyde functionality can participate in other reactions.

    • Solution: Milder reaction conditions (lower temperature, less harsh catalyst) can help minimize unwanted side reactions.[9]

  • Reactions Involving the Nitrile Group: The nitrile group could potentially be hydrolyzed or participate in other transformations under certain conditions.

    • Solution: Screen catalysts and conditions to find a system that selectively promotes the Friedländer cyclization without affecting the nitrile group.

Logical Relationship of Common Issues and Causes

Problem_Cause_Relationship low_yield Low Yield side_products Side Products incomplete_reaction Incomplete Reaction catalyst Suboptimal Catalyst catalyst->low_yield catalyst->side_products solvent Inappropriate Solvent solvent->low_yield temperature Incorrect Temperature temperature->low_yield temperature->side_products time Insufficient Time time->low_yield time->incomplete_reaction purity Impure Reagents purity->low_yield purity->side_products concentration High Concentration (favors intermolecular) concentration->side_products

Caption: The relationship between common experimental problems and their potential underlying causes.

Data Presentation

The following table summarizes illustrative yield data based on typical outcomes for Friedländer reactions under various conditions. Actual results will vary with the specific substrate and experimental setup.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1KOH (20)Ethanol801245
2p-TsOH (10)Toluene110865
3Iodine (10)None100278
4In(OTf)₃ (5)Dichloromethane40685
5NoneWater70390

Note: This data is illustrative and serves as a guide for optimization.[4][10][11]

Experimental Protocols

General Protocol for the Intramolecular Friedländer Synthesis of Quinoline-3-carbonitrile

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Catalyst (e.g., p-toluenesulfonic acid, iodine, or a base like KOH)

  • Anhydrous solvent (e.g., toluene, ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Inert atmosphere setup (optional)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Solvent Addition: Add the chosen anhydrous solvent to the flask.

  • Catalyst Addition: Add the selected catalyst (e.g., 5-20 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring. If necessary, maintain an inert atmosphere of nitrogen or argon.[4]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If an acid or base catalyst was used, neutralize the mixture accordingly. The workup procedure will vary depending on the solvent and catalyst used. A typical workup may involve:

    • Diluting the mixture with an organic solvent (e.g., ethyl acetate).

    • Washing with water and brine.

    • Drying the organic layer over anhydrous sodium sulfate.

    • Concentrating the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure quinoline-3-carbonitrile.

Signaling Pathways and Experimental Workflows

Intramolecular Friedländer Reaction Pathway

Friedlander_Pathway reactant This compound intermediate Aldol/Schiff Base Intermediate reactant->intermediate Condensation (+ Catalyst) product Quinoline-3-carbonitrile intermediate->product Cyclodehydration (- H2O)

Caption: The reaction pathway for the intramolecular Friedländer synthesis of quinoline-3-carbonitrile.

Note: The DOT script for the reaction pathway is a template. For actual chemical structure visualization, image files of the structures would be needed and incorporated.

References

Common side reactions in the synthesis of isoquinolines from 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Isoquinolines from 2-(2-Formylphenyl)acetonitrile

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering common issues during the synthesis of isoquinolines from this compound. This intramolecular cyclization is a powerful method for constructing the isoquinoline core, but it can be susceptible to side reactions that impact yield and purity.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Isoquinoline Product

Possible Causes and Solutions

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.

  • Incorrect Base Strength: The base used may be too weak to efficiently deprotonate the acetonitrile alpha-carbon, or too strong, promoting side reactions.

    • Solution: Screen a variety of bases. While strong bases like sodium hydroxide or potassium hydroxide are common, milder conditions using bases like sodium carbonate or triethylamine in a suitable solvent might be effective and reduce byproduct formation.

  • Solvent Effects: The choice of solvent can significantly influence the reaction outcome.

    • Solution: Experiment with different solvents. Protic solvents like ethanol can participate in the reaction, while aprotic polar solvents like DMF or THF might be more suitable.

  • Degradation of Starting Material: this compound can be prone to self-condensation or other degradation pathways under harsh conditions.

    • Solution: Add the base slowly at a lower temperature to control the initial exothermic reaction. Consider using a phase-transfer catalyst for reactions with inorganic bases to improve efficiency under milder conditions.

Problem 2: Presence of High Molecular Weight Impurities in the Crude Product

Possible Cause and Solutions

  • Intermolecular Self-Condensation: The enolate of one molecule of this compound can react with the aldehyde of another molecule, leading to dimers or oligomers. This is a common side reaction in aldol-type condensations.

    • Solution 1 (High Dilution): Running the reaction at high dilution can favor the intramolecular cyclization over the intermolecular self-condensation. This is because the reactive ends of a single molecule are in closer proximity to each other than to other molecules.

    • Solution 2 (Slow Addition): Add the this compound solution slowly to a solution of the base. This keeps the concentration of the starting material low at any given time, disfavoring intermolecular reactions.

Problem 3: Isolation of an Unexpected Hydroxylated or Non-Aromatic Byproduct

Possible Causes and Solutions

  • Incomplete Dehydration: The initial cyclization product is a hydroxylated intermediate (an aldol addition product). The final step is the elimination of water to form the aromatic isoquinoline. This step may be incomplete.

    • Solution: After the initial cyclization, an acidic workup or heating the reaction mixture for a longer duration can promote dehydration.

  • Cannizzaro-Type Reaction: Although this compound has enolizable protons, under strongly basic conditions, a competing Cannizzaro-type reaction can occur at the aldehyde group. This would lead to a mixture of the corresponding alcohol (2-(2-(hydroxymethyl)phenyl)acetonitrile) and carboxylic acid (2-(cyanomethyl)benzoic acid).

    • Solution: Avoid using an excessively high concentration of a strong base. If a strong base is necessary, ensure efficient stirring and controlled temperature to favor the desired intramolecular reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of isoquinoline from this compound?

A1: The reaction proceeds through a base-catalyzed intramolecular aldol-type condensation. The base abstracts a proton from the carbon alpha to the nitrile group, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde group within the same molecule to form a six-membered ring. Subsequent dehydration of the resulting hydroxylated intermediate leads to the aromatic isoquinoline product.

Q2: How can I purify the final isoquinoline product from the side products?

A2: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. The higher molecular weight dimeric byproducts will generally have a lower Rf value, while the desired isoquinoline product is moderately polar. Any unreacted starting material will also be separated. Recrystallization from a suitable solvent system can be used for further purification of the solid product.

Q3: Are there any specific analytical techniques to identify the common side products?

A3: Yes, a combination of techniques is recommended:

  • Mass Spectrometry (MS): This will help in identifying the molecular weights of the impurities. Dimeric products will have a molecular weight twice that of the starting material (minus a molecule of water). Cannizzaro products will have molecular weights corresponding to the alcohol and carboxylic acid derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structures of the main product and byproducts. For example, the presence of a CH-OH group would be indicative of an incomplete dehydration product.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch could indicate the alcohol or carboxylic acid byproducts, or the hydroxylated intermediate.

Summary of Potential Side Reactions and Mitigation Strategies

Side Reaction/IssueDescriptionMitigation Strategy
Intermolecular Self-Condensation The enolate of one molecule attacks the aldehyde of another, leading to dimers and oligomers.- Conduct the reaction under high dilution.- Add the starting material slowly to the base solution.
Incomplete Dehydration The cyclized aldol addition product (a hydroxylated intermediate) is isolated instead of the fully aromatic isoquinoline.- Increase reaction time or temperature after initial cyclization.- Perform an acidic workup to promote elimination.
Cannizzaro-Type Reaction Disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid, especially under strongly basic conditions.[1][2][3]- Use a milder base or a lower concentration of a strong base.- Maintain good temperature control.
Low Conversion The starting material remains largely unreacted.- Increase base concentration, reaction time, or temperature.- Screen different solvents and bases.

Experimental Protocol: General Procedure for Isoquinoline Synthesis

Disclaimer: This is a generalized protocol and should be optimized for specific substrates and equipment.

  • Reaction Setup: A solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or ethanol, to make a 0.01 M solution) is prepared in a dropping funnel.

  • Base Solution: A solution of the base (e.g., 1.2 eq. of NaOH or KOH) in the same solvent is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: The solution of this compound is added dropwise to the stirred base solution at room temperature over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product are confirmed by NMR, MS, and IR spectroscopy.

Reaction Pathway and Side Reactions Diagram

Isoquinoline_Synthesis start This compound enolate Enolate Intermediate start->enolate + Base cannizzaro_products Alcohol + Carboxylic Acid (Cannizzaro-Type Products) start->cannizzaro_products Strong Base (Disproportionation) int_cycl Intramolecular Cyclization enolate->int_cycl dimer Dimer/Oligomer (Self-Condensation Product) enolate->dimer + Starting Material (Intermolecular Attack) hydroxy_int Hydroxylated Intermediate (Aldol Adduct) int_cycl->hydroxy_int (Favored by High Dilution) isoquinoline Desired Isoquinoline Product hydroxy_int->isoquinoline - H2O (Dehydration)

Caption: Main reaction pathway for isoquinoline synthesis and competing side reactions.

References

Technical Support Center: Purification of Products from the Wittig Reaction of 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products from the Wittig reaction of 2-(2-Formylphenyl)acetonitrile. The primary product of this reaction is 2-(2-(2-cyanovinyl)phenyl)acetonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of the Wittig reaction product.

Problem Possible Cause(s) Suggested Solution(s)
Product is contaminated with a significant amount of a white, crystalline solid. This is very likely triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.For non-polar to moderately polar products:Precipitation: After the reaction, concentrate the mixture and triturate the residue with a non-polar solvent such as hexanes or pentane. TPPO is poorly soluble in these solvents and will precipitate, allowing for its removal by filtration. This process may need to be repeated for complete removal.[1][2] • Crystallization: TPPO crystallizes well from a benzene-cyclohexane mixture. If the desired product is soluble, this can be an effective purification method.[1] For polar products:Metal Salt Precipitation: Treat the crude reaction mixture in a polar solvent (e.g., ethanol) with a solution of zinc chloride (ZnCl₂). This will form an insoluble TPPO-Zn complex that can be removed by filtration.[2][3][4]
Column chromatography yields impure fractions or poor separation. Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the product from TPPO and other impurities. • Column overloading: Too much crude product was loaded onto the column.Optimize Solvent System: Use thin-layer chromatography (TLC) to determine the best solvent system for separation. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often effective. For polar products, a more polar solvent system may be required from the start.[5][6] • Reduce Load: Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:50 ratio of crude product to silica gel by weight for difficult separations.[7]
Low or no product recovery after purification. Product co-precipitated with TPPO.Product is too soluble in the recrystallization solvent.Product is unstable on silica gel. Re-work precipitate: If you suspect product loss during TPPO precipitation, try redissolving the precipitate in a minimal amount of a more polar solvent and re-precipitating the TPPO with a non-polar solvent. • Recrystallization Solvent Selection: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures.[8][9] For aromatic nitriles, alcohols like ethanol or a two-solvent system (e.g., dichloromethane/pentane) can be effective.[10] • Alternative Stationary Phase: If the product is acid-sensitive, consider using a different stationary phase for chromatography, such as neutral alumina.
Oily product obtained after purification. Residual solvent.The product itself is an oil at room temperature.Presence of impurities that lower the melting point. Thorough Drying: Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the product is thermally stable. • Confirm Physical State: Check literature for the expected physical state of the pure product. • Re-purify: If impurities are suspected, repeat the purification step or try an alternative method.

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity I need to remove after the Witt-ig reaction of this compound?

A1: The main byproduct and primary impurity is triphenylphosphine oxide (TPPO).[3][11] Its removal is the most critical step in the purification process.

Q2: My product, 2-(2-(2-cyanovinyl)phenyl)acetonitrile, is expected to be polar. What is the best initial approach to remove TPPO?

A2: For polar products, precipitating TPPO as a metal salt complex is a highly effective strategy.[3] A recommended method is to dissolve the crude reaction mixture in ethanol and add a solution of zinc chloride to precipitate the TPPO-Zn complex, which can then be filtered off.[2][4]

Q3: Can I use column chromatography to purify 2-(2-(2-cyanovinyl)phenyl)acetonitrile?

A3: Yes, column chromatography is a very effective method for purifying cinnamonitrile derivatives. Given the two nitrile groups and the aromatic ring, your product will have moderate to high polarity. A silica gel column with a gradient eluent system, such as hexane/ethyl acetate, is a good starting point. You will likely need to use a higher proportion of ethyl acetate to elute your product compared to less polar compounds.[5][6]

Q4: What are some good solvent choices for recrystallizing 2-(2-(2-cyanovinyl)phenyl)acetonitrile?

A4: For aromatic nitriles, ethanol is often a good choice for recrystallization.[12] Alternatively, a two-solvent recrystallization system can be effective.[13] This might involve dissolving the crude product in a small amount of a good solvent (like dichloromethane or ethyl acetate) at an elevated temperature and then slowly adding a poor solvent (like hexanes or pentane) until the solution becomes cloudy, then allowing it to cool slowly to form crystals.[10]

Q5: How can I monitor the progress of my column chromatography?

A5: The progress of the separation can be monitored by collecting small fractions of the eluent and analyzing them by thin-layer chromatography (TLC).[6] This will allow you to identify which fractions contain your purified product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of 2-(2-(2-cyanovinyl)phenyl)acetonitrile using flash column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1) to find a solvent system that gives good separation between the product and impurities (aim for a product Rf value of ~0.3).

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.

    • Add another thin layer of sand on top of the silica gel.

  • Loading the Sample:

    • Concentrate the crude reaction mixture to a minimum volume.

    • Adsorb the crude mixture onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding the silica gel, and then evaporating the solvent.

    • Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to begin eluting the column.

    • Collect fractions in separate test tubes.

    • Gradually increase the polarity of the eluent (increase the proportion of ethyl acetate) as the column runs to elute more polar compounds.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-(2-(2-cyanovinyl)phenyl)acetonitrile.

Data Presentation

Table 1: Summary of Purification Strategies for Wittig Reaction Products

Purification MethodPrinciple of SeparationBest ForKey Considerations
Precipitation/Trituration Differential solubility of the product and TPPO in a non-polar solvent.Non-polar to moderately polar, stable products.May require multiple repetitions for complete TPPO removal.[1]
Crystallization Formation of a crystalline solid from a supersaturated solution, leaving impurities in the mother liquor.Solid products.Requires careful selection of a suitable solvent or solvent system.[8][9]
Metal Salt Complexation Formation of an insoluble metal-TPPO complex.Polar products where precipitation with non-polar solvents is ineffective.Typically uses ZnCl₂ or MgCl₂.[2][3][4]
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel) and elution with a mobile phase.A wide range of products; highly effective for separating compounds with different polarities.Requires optimization of the solvent system and proper column packing.[5][6][7]

Visualizations

experimental_workflow cluster_reaction Wittig Reaction cluster_purification Purification cluster_methods Purification Methods cluster_analysis Analysis and Final Product start This compound + (Cyanomethyl)triphenylphosphonium ylide reaction Reaction in suitable solvent start->reaction crude Crude Product: 2-(2-(2-cyanovinyl)phenyl)acetonitrile + TPPO + other impurities reaction->crude workup Aqueous Work-up crude->workup concentration Concentration (Rotary Evaporation) workup->concentration precipitation Precipitation of TPPO (e.g., with Hexane or ZnCl₂) concentration->precipitation Option 1 column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) concentration->column_chrom Option 2 filtration Filtration precipitation->filtration filtration->column_chrom Further Purification (Optional) analysis Purity Analysis (TLC, NMR, etc.) filtration->analysis recrystallization Recrystallization (e.g., from Ethanol) column_chrom->recrystallization Further Purification (Optional) column_chrom->analysis recrystallization->analysis final_product Pure 2-(2-(2-cyanovinyl)phenyl)acetonitrile analysis->final_product

Caption: Experimental workflow for the synthesis and purification of 2-(2-(2-cyanovinyl)phenyl)acetonitrile.

troubleshooting_logic start Crude Product Obtained check_purity Check Purity (TLC/NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure pure_product Pure Product Isolated is_pure->pure_product Yes identify_impurity Identify Major Impurity is_pure->identify_impurity No is_tppo Is it TPPO? identify_impurity->is_tppo other_impurity Other Impurity is_tppo->other_impurity No check_product_polarity Assess Product Polarity is_tppo->check_product_polarity Yes column_chrom Perform Column Chromatography other_impurity->column_chrom is_polar Is Product Polar? check_product_polarity->is_polar nonpolar_method Use Non-polar Precipitation (Hexane/Ether) is_polar->nonpolar_method No polar_method Use Metal Salt Precipitation (ZnCl₂ in EtOH) is_polar->polar_method Yes nonpolar_method->check_purity nonpolar_method->column_chrom If needed polar_method->check_purity polar_method->column_chrom If needed column_chrom->check_purity recrystallize Perform Recrystallization recrystallize->check_purity

Caption: Troubleshooting logic for the purification of Wittig reaction products.

References

Overcoming steric hindrance in reactions with 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Formylphenyl)acetonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions with this versatile building block, with a particular focus on addressing issues related to steric hindrance.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in Knoevenagel Condensation with Active Methylene Compounds

  • Question: I am attempting a Knoevenagel condensation with this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) using a conventional heating method, but I am observing very low to no product formation. What could be the cause and how can I resolve it?

  • Answer: The ortho-formyl and cyanomethyl groups in this compound can create significant steric hindrance around the aldehyde functionality. This can impede the approach of the nucleophilic active methylene compound, leading to a slow reaction rate and low yields under standard conditions.

    Troubleshooting Steps:

    • Employ Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a highly effective technique for overcoming steric hindrance. The rapid and efficient heating provided by microwaves can significantly accelerate the reaction rate. Often, reactions that take hours under conventional heating can be completed in minutes with higher yields.[1][2][3]

    • Utilize Ultrasonic Energy: Sonication can promote the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation, which can help overcome the activation energy barrier imposed by steric hindrance.[4]

    • Solvent-Free Conditions: Combining microwave irradiation or grinding with solvent-free conditions can be particularly effective. This increases the concentration of reactants and can lead to faster and more efficient reactions.[1][3][5]

    • Choice of Catalyst: While traditional base catalysts like piperidine or ammonium acetate are used, for sterically hindered aldehydes, exploring more efficient catalytic systems can be beneficial. For instance, using a DBU/water complex has shown excellent catalytic activity for sluggish Knoevenagel condensations.[6]

    Illustrative Workflow for Overcoming Low Yields in Knoevenagel Condensation

    G cluster_problem Problem cluster_solutions Potential Solutions LowYield Low Yield in Knoevenagel Condensation Microwave Microwave Irradiation LowYield->Microwave Accelerates reaction Ultrasound Ultrasonic Energy LowYield->Ultrasound Overcomes activation energy SolventFree Solvent-Free Conditions LowYield->SolventFree Increases reactant concentration Catalyst Alternative Catalyst LowYield->Catalyst Enhances catalytic cycle

    Caption: Troubleshooting workflow for low yields.

Issue 2: Difficulty in Achieving Cyclization for Heterocycle Synthesis (e.g., Friedländer Annulation for Quinolines)

  • Question: I am trying to synthesize a quinoline derivative from this compound (or its corresponding 2-amino derivative) via a Friedländer-type reaction, but the cyclization step is proving to be inefficient. How can I improve the yield of the desired heterocycle?

  • Answer: The steric bulk of the ortho-substituents can hinder the intramolecular cyclization required for the formation of the quinoline ring. Overcoming this requires reaction conditions that provide sufficient energy to surmount the steric barrier.

    Troubleshooting Steps:

    • Microwave-Assisted Synthesis: As with the Knoevenagel condensation, microwave irradiation is a powerful tool for promoting the Friedländer annulation, especially with sterically hindered substrates. Reactions that are sluggish or fail under conventional heating can often be driven to completion in minutes at elevated temperatures and pressures achievable in a microwave reactor.[7]

    • Choice of Acid Catalyst and Solvent: For the Friedländer reaction, the choice of acid catalyst and solvent is crucial. Using neat acetic acid as both the solvent and catalyst under microwave irradiation has been shown to be highly effective for the synthesis of quinolines from sterically hindered ketones.[7]

    • High-Pressure Conditions: While less common in standard laboratory settings, applying high pressure can facilitate reactions where steric hindrance is a major issue by reducing the activation volume.

    • Alternative Catalytic Systems: Explore different Lewis or Brønsted acid catalysts that may be more effective in promoting the cyclization of your specific substrate.

    Logical Flow for Optimizing Friedländer Annulation

    G Start Start: Inefficient Friedländer Cyclization MW Implement Microwave-Assisted Protocol Start->MW HighPressure Consider High-Pressure Conditions (for specialized applications) Start->HighPressure CatalystSolvent Optimize Catalyst and Solvent System (e.g., neat acetic acid) MW->CatalystSolvent Success Successful Quinoline Synthesis CatalystSolvent->Success HighPressure->Success

    Caption: Optimization pathway for Friedländer synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What are the main challenges in working with this compound?

    • A1: The primary challenge is the steric hindrance caused by the ortho positioning of the formyl and cyanomethyl groups. This can lead to lower reaction rates and yields in common reactions involving the aldehyde, such as nucleophilic additions and condensations. Careful selection of reaction conditions, often involving non-conventional energy sources like microwaves or ultrasound, is key to achieving successful outcomes.

  • Q2: Can I use standard heating methods for reactions with this compound?

    • A2: While standard heating can be attempted, it is often inefficient for reactions where steric hindrance is a significant factor. Comparative studies have shown that microwave irradiation, in particular, can dramatically reduce reaction times and improve yields for sterically hindered substrates compared to conventional heating.[2] If you are observing poor results with conventional heating, switching to microwave or ultrasound-assisted synthesis is a recommended first step.

  • Q3: Are there any specific safety precautions I should take when using microwave or ultrasound for these reactions?

    • A3: Yes. When using microwave synthesis, always use sealed vessels designed for microwave reactors to handle the potential for pressure buildup. Ensure that the solvent and reactants are compatible with the reaction temperature and pressure. For ultrasound-assisted synthesis, ensure the reaction vessel is appropriately placed in the ultrasonic bath for efficient energy transfer and be aware of potential solvent evaporation. Always follow the safety guidelines provided by the equipment manufacturer.

Quantitative Data Summary

The following tables summarize comparative data for reactions involving ortho-substituted benzaldehydes, which serve as a good model for the reactivity of this compound.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Knoevenagel Condensation

EntryAldehydeActive Methylene CompoundMethodTimeYield (%)Reference
14-NitrobenzaldehydeMalononitrileConventional Heating2 h36[1]
24-NitrobenzaldehydeMalononitrileMicrowave Irradiation5 min95[1]
34-ChlorobenzaldehydeMalononitrileConventional Heating2 h28[1]
44-ChlorobenzaldehydeMalononitrileMicrowave Irradiation5 min96[1]
5BenzaldehydeThiazolidine-2,4-dioneConventional Heating4-6 h65-75[8]
6BenzaldehydeThiazolidine-2,4-dioneMicrowave Irradiation3-5 min84-91[8]

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Quinoline Synthesis

EntryReactant 1Reactant 2MethodTimeYield (%)Reference
12-AminobenzophenoneCyclohexanoneConventional Heating (in Toluene)7 days<5[7]
22-AminobenzophenoneCyclohexanoneMicrowave Irradiation (neat Acetic Acid)5 min91[7]
32-AminobenzophenoneCyclopentanoneConventional Heating (in Toluene)7 days<5[7]
42-AminobenzophenoneCyclopentanoneMicrowave Irradiation (neat Acetic Acid)5 min85[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Knoevenagel Condensation of an Ortho-Substituted Benzaldehyde

This protocol is adapted from a general procedure for microwave-assisted Knoevenagel condensation and can be applied to this compound.[1][3]

  • Materials:

    • This compound (1 mmol)

    • Active methylene compound (e.g., malononitrile) (1.2 mmol)

    • Catalyst (e.g., ammonium acetate, catalytic amount)

    • Microwave reactor with appropriate sealed vessels

  • Procedure:

    • In a microwave-safe reaction vessel, combine this compound (1 mmol) and the active methylene compound (1.2 mmol).

    • Add a catalytic amount of ammonium acetate.

    • Thoroughly mix the components with a glass rod.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a suitable power (e.g., 300 W) and temperature for a short duration (e.g., 2-5 minutes).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the vessel to cool to room temperature.

    • The solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).

Protocol 2: Ultrasound-Assisted Synthesis of a Quinoline Derivative

This protocol is a general guideline based on procedures for ultrasound-assisted synthesis of quinolines and can be adapted for reactions involving derivatives of this compound.[4][9]

  • Materials:

    • 2-Aminoaryl ketone/aldehyde derivative of this compound (1 mmol)

    • Ketone with an α-methylene group (1.2 mmol)

    • Solvent (e.g., water or ethanol)

    • Ultrasonic bath

  • Procedure:

    • In a suitable reaction flask, dissolve the 2-aminoaryl derivative (1 mmol) and the ketone (1.2 mmol) in the chosen solvent.

    • Place the flask in an ultrasonic bath.

    • Irradiate the mixture with ultrasound at a specific frequency (e.g., 35-40 kHz) at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration.

    • If the product remains in solution, perform a standard aqueous work-up and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for catalyst selection and optimization in reactions involving 2-(2-Formylphenyl)acetonitrile. The following information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalytic reactions applicable to this compound?

A1: this compound possesses two primary reactive functional groups: a formyl (aldehyde) group and a nitrile group, attached to an aromatic ring. This structure allows for a variety of catalytic transformations, including:

  • Reduction of the formyl group: Catalytic hydrogenation can selectively reduce the aldehyde to a primary alcohol, yielding 2-(2-(hydroxymethyl)phenyl)acetonitrile.

  • Reductive amination of the formyl group: The aldehyde can react with an amine in the presence of a reducing agent and a catalyst to form a new C-N bond, leading to various substituted amines.[1][2][3]

  • Oxidation of the formyl group: The aldehyde can be oxidized to a carboxylic acid, though this is less common in the context of this specific molecule.

  • Reactions involving the nitrile group: The nitrile can be reduced to a primary amine (2-(2-Formylphenyl)ethan-1-amine).[4][5][6]

  • Intramolecular cyclization reactions: The proximity of the formyl and cyanomethyl groups allows for palladium-catalyzed intramolecular reactions to synthesize heterocyclic structures like isoindolinones.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?

A2: The choice between a homogeneous and heterogeneous catalyst depends on several factors related to your specific experimental goals.[7]

  • Homogeneous catalysts are in the same phase as the reactants, often leading to high activity and selectivity under milder reaction conditions.[8] However, separating the catalyst from the product can be challenging.

  • Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies catalyst recovery and recycling.[8] They are generally more stable at higher temperatures.

Q3: What are common palladium catalysts used for reactions with substituted benzonitriles?

A3: Palladium catalysts are versatile for a wide range of cross-coupling and cyclization reactions.[9] For substrates like this compound, common palladium precursors include:

  • Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂): A convenient precursor for generating catalytically active Pd(0) species in situ.[7]

  • Palladium(II) acetate (Pd(OAc)₂): Often used in combination with phosphine ligands for cross-coupling reactions.

  • Palladium on carbon (Pd/C): A heterogeneous catalyst typically used for hydrogenation reactions.

The choice of ligand is also critical for tuning the reactivity and selectivity of homogeneous palladium catalysts.

Troubleshooting Guides

Catalytic Hydrogenation of the Formyl Group

Problem: Low or no conversion of the aldehyde.

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of catalyst. Ensure proper storage and handling to prevent deactivation. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Catalyst Poisoning Impurities in the starting material, solvent, or from previous reaction steps can poison the catalyst. Purify the this compound before the reaction. Ensure high-purity solvents and reagents.
Insufficient Hydrogen Pressure For balloon hydrogenation, ensure a constant positive pressure of hydrogen. For reactions in a pressure vessel, ensure the system is properly sealed and pressurized.
Poor Mass Transfer Increase the stirring rate to ensure efficient mixing of the substrate, catalyst, and hydrogen.
Suboptimal Solvent The choice of solvent can affect catalyst activity and substrate solubility. Common solvents for hydrogenation include ethanol, methanol, and ethyl acetate.

Problem: Over-reduction of the nitrile group or aromatic ring.

Potential Cause Troubleshooting Step
Harsh Reaction Conditions Reduce the hydrogen pressure and/or reaction temperature. Monitor the reaction closely by TLC or GC/MS to stop it once the aldehyde is consumed.
Highly Active Catalyst A less active catalyst might be more selective. Consider switching from Pd/C to a different supported palladium catalyst or another metal catalyst known for aldehyde-selective reductions.
Palladium-Catalyzed Intramolecular Cyclization

Problem: Low yield of the desired cyclized product (e.g., isoindolinone).

Potential Cause Troubleshooting Step
Inefficient Generation of Active Pd(0) Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the active Pd(0) species.[7] The choice of phosphine ligand can influence the rate of Pd(II) to Pd(0) reduction.
Suboptimal Ligand The steric and electronic properties of the phosphine ligand are crucial. Screen a variety of ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) to find the optimal one for your specific transformation.
Incorrect Base The choice of base is critical. Screen a range of bases, including inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, DIPEA), to find one with suitable strength and solubility.[7]
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction. Test a range of anhydrous, degassed solvents such as toluene, dioxane, or DMF.

Problem: Formation of side products.

Potential Cause Troubleshooting Step
Intermolecular Reactions If intermolecular side products are observed, the reaction may need to be run at a lower concentration to favor the intramolecular pathway.
Decomposition of Starting Material or Product High reaction temperatures can lead to degradation. Try running the reaction at a lower temperature for a longer period.

Experimental Protocols

Catalytic Transfer Hydrogenation of 5-Hydroxymethylfurfural (HMF) to 2,5-Dimethylfuran (DMF) (Model Reaction)

Catalyst: CuCoOx Hydrogen Donor: 2-propanol (IPA)

Procedure:

  • In a typical experiment, the CuCoOx catalyst is placed in a reactor with 5-hydroxymethylfurfural (HMF) and 2-propanol (IPA) as the hydrogen donor.

  • The reaction is heated to a specified temperature (e.g., 170 °C).[10]

  • The progress of the reaction is monitored by analyzing samples at different time intervals.

  • Upon completion, the catalyst is separated from the reaction mixture by filtration.

  • The product is isolated and purified from the filtrate.

Optimization of this reaction would involve varying the catalyst loading, temperature, and reaction time to maximize the yield of the desired product.[10][11]

Catalyst and Reaction Condition Data

The following tables summarize typical conditions for relevant catalytic reactions. These can serve as a starting point for developing a protocol for this compound.

Table 1: Conditions for Reductive Amination of Ketones and Aldehydes

CatalystSubstrateAmine SourceH₂ PressureTemperatureYieldReference
Iron CatalystKetones/Aldehydesaq. NH₃6.5 MPa140-150 °Cup to 96%[2]
Cobalt CatalystKetones/Aldehydesaq. NH₃10 bar50-80 °Cup to 99%[3][12]

Table 2: Conditions for Palladium-Catalyzed Reactions

Catalyst SystemReaction TypeSubstrate TypeBaseSolventTemperatureYieldReference
Pd(OAc)₂ / NIXANTPHOSα-alkenylationArylacetonitrilesK₃PO₄Toluene100 °Cup to 95%[13]
PdCl₂(PhCN)₂ / LigandCross-couplingAryl halideVariousVarious80-120 °C-[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Weigh this compound, catalyst, and add solvent start->reagents setup Assemble reaction vessel under inert atmosphere reagents->setup react Heat to desired temperature and stir setup->react monitor Monitor reaction progress (TLC, GC/MS) react->monitor monitor->react Continue cool Cool reaction mixture monitor->cool Complete filter Filter to remove heterogeneous catalyst cool->filter extract Aqueous work-up and extraction filter->extract purify Purify by chromatography or recrystallization extract->purify analyze Characterize product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General experimental workflow for a catalytic reaction.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Product Yield catalyst_inactive Is the catalyst active? start->catalyst_inactive temp_pressure Are temperature and pressure optimal? start->temp_pressure reagent_purity Are starting materials pure? start->reagent_purity catalyst_poisoned Is catalyst poisoning suspected? catalyst_inactive->catalyst_poisoned No solution_fresh_catalyst Use fresh catalyst catalyst_inactive->solution_fresh_catalyst Yes solution_purify_reagents Purify starting materials catalyst_poisoned->solution_purify_reagents Yes solvent_base Is the solvent/base combination correct? temp_pressure->solvent_base No solution_optimize_conditions Screen temperature and pressure temp_pressure->solution_optimize_conditions Yes solution_screen_solvents_bases Screen different solvents and bases solvent_base->solution_screen_solvents_bases Yes solution_purify_sm Purify starting material reagent_purity->solution_purify_sm Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Stereoselectivity in the Knoevenagel Condensation of 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the Knoevenagel condensation of 2-(2-Formylphenyl)acetonitrile.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am not getting the expected product, or the yield is very low. What are the possible causes and how can I troubleshoot this?

Answer:

Low yields in the Knoevenagel condensation of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Catalyst Inactivity: The catalyst, typically a weak base, may be old, impure, or insufficient.

    • Solution: Use a fresh or recently purified catalyst. Consider increasing the catalyst loading incrementally. While piperidine is common, other bases like ammonium acetate or pyrrolidine can be effective.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Solution:

      • Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 40-80°C) can improve reaction rates and yields.[1] Monitor for side reactions at higher temperatures.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Both insufficient and excessive reaction times can lead to low yields of the desired product.

      • Solvent: The polarity of the solvent can significantly impact the reaction. Protic solvents like ethanol can be effective, while aprotic polar solvents such as DMF have also shown good results in some cases. Solvent-free conditions can sometimes improve yields.[1]

  • Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.

    • Solution: Consider using a Dean-Stark apparatus to remove water azeotropically, especially when using solvents like toluene or benzene. Alternatively, adding molecular sieves to the reaction mixture can sequester water.[2]

  • Impure Reactants: Impurities in either this compound or the active methylene compound can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill the reactants if necessary.

Issue 2: Poor E/Z Stereoselectivity

Question: My product is a mixture of E and Z isomers, and I need to favor one over the other. How can I control the stereoselectivity?

Answer:

Controlling the E/Z stereoselectivity is a common challenge. The outcome is influenced by the interplay of steric and electronic factors, which can be modulated by the reaction conditions. The initial product may be a kinetic mixture, which can then equilibrate to the thermodynamically more stable isomer.

Factors Influencing Stereoselectivity:

  • Catalyst Choice: The nature of the catalyst can influence the transition state of the reaction.

    • Amine Catalysts: Secondary amines like piperidine are commonly used and often lead to a mixture of isomers. The E/Z ratio can sometimes be influenced by the steric bulk of the amine.

    • Lewis Acids: Lewis acids such as TiCl₄ in the presence of a base like triethylamine can favor the formation of specific isomers.

  • Solvent Polarity: The solvent can affect the stability of the intermediates and transition states.

    • Protic Solvents (e.g., Ethanol): Can facilitate proton transfer and may favor the formation of the thermodynamically more stable isomer through equilibration.

    • Aprotic Solvents (e.g., Toluene, THF): May favor the kinetically controlled product.

  • Temperature and Reaction Time:

    • Lower Temperatures: Often favor the kinetic product.

    • Higher Temperatures and Longer Reaction Times: Can allow for equilibration to the more thermodynamically stable isomer. The E-isomer is often, but not always, the more stable due to reduced steric hindrance.

Data on Stereoselectivity:

While specific data for this compound is not extensively published, the following table provides representative data based on analogous systems to guide optimization.

Catalyst (mol%)SolventTemperature (°C)Time (h)Predominant IsomerE:Z Ratio (Representative)
Piperidine (10)EthanolReflux4E70:30
Pyrrolidine (10)Toluene2512Z35:65
Ammonium Acetate (20)Acetic Acid1002E85:15
TiCl₄/Et₃N (1:2)Dichloromethane0 to 256E>95:5
No CatalystWater8024E60:40

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this Knoevenagel condensation?

A1: The primary side reactions are the self-condensation of this compound (an aldol-type reaction) and a Michael addition of the active methylene compound to the α,β-unsaturated product. Using a weak base as a catalyst is generally preferred to minimize self-condensation.[3] Shorter reaction times can help to reduce the extent of the subsequent Michael addition.

Q2: How can I purify the product and separate the E/Z isomers?

A2: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Separation of the E and Z isomers can be challenging but is often achievable using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Q3: Is it possible to isomerize an unwanted isomer to the desired one?

A3: In some cases, yes. Photoisomerization using UV light or acid/base-catalyzed isomerization can be employed to convert one isomer to the other, often enriching the thermodynamically more stable isomer.

Q4: Can I run this reaction under solvent-free conditions?

A4: Yes, solvent-free Knoevenagel condensations are possible and are considered a green chemistry approach.[4] This often involves grinding the reactants with a solid catalyst or heating a neat mixture. Yields and selectivity can be comparable to or even better than solution-phase reactions.

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 145 mg) and your active methylene compound (e.g., malononitrile, 1.0 mmol, 66 mg).

  • Add 15 mL of ethanol to the flask.

  • Stir the mixture at room temperature to dissolve the solids.

  • Add piperidine (0.1 mmol, 10 µL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Solvent-Free Condensation with Ammonium Acetate
  • In a 10 mL glass vial, combine this compound (1.0 mmol, 145 mg), the active methylene compound (1.2 mmol), and ammonium acetate (0.2 mmol, 15 mg).

  • Mix the solids thoroughly with a spatula.

  • Heat the mixture in a heating block or oil bath at 80°C with stirring for 1-3 hours.

  • Monitor the reaction progress by TLC (dissolving a small sample in a suitable solvent).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the solid mass and break it up.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

Visualizations

Knoevenagel_Workflow Reactants Reactants: This compound + Active Methylene Compound Solvent_Catalyst Add Solvent & Catalyst Reactants->Solvent_Catalyst Reaction Reaction: - Stirring - Heating (optional) - Monitor by TLC Solvent_Catalyst->Reaction Workup Work-up: - Cool Reaction - Precipitate/Extract Reaction->Workup Purification Purification: - Filtration - Recrystallization - Chromatography Workup->Purification Product Characterized Product (E/Z isomers) Purification->Product

Caption: General experimental workflow for the Knoevenagel condensation.

Stereoselectivity_Factors Stereo Stereoselectivity (E/Z Ratio) Catalyst Catalyst Stereo->Catalyst Solvent Solvent Stereo->Solvent Temp Temperature Stereo->Temp Time Reaction Time Stereo->Time Catalyst_Details Steric Bulk (e.g., Piperidine vs. Pyrrolidine) Lewis Acid vs. Brønsted Base Catalyst->Catalyst_Details Solvent_Details Polarity (Protic vs. Aprotic) Ability to H-bond Solvent->Solvent_Details Temp_Time_Details Kinetic vs. Thermodynamic Control Low Temp -> Kinetic Product High Temp/Long Time -> Thermodynamic Product Temp->Temp_Time_Details Time->Temp_Time_Details

Caption: Key factors influencing E/Z stereoselectivity.

References

How to avoid byproduct formation in 2-(2-Formylphenyl)acetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid byproduct formation in reactions involving 2-(2-Formylphenyl)acetonitrile.

Troubleshooting Guide

Encountering unexpected results in your synthesis of this compound can be a significant setback. This guide is designed to help you identify potential byproducts, understand their formation, and implement effective solutions to minimize their occurrence.

Issue Potential Byproduct(s) Potential Cause(s) Proposed Solution(s)
Low yield of desired product with significant baseline on TLC/LC-MS Polymeric materials- Strong basic or acidic conditions promoting self-condensation of the aldehyde. - High reaction temperatures.- Use a milder base (e.g., K₂CO₃ instead of NaH). - Maintain a lower reaction temperature and monitor the reaction closely. - Ensure slow addition of reagents to control the reaction exotherm.
Presence of a byproduct with a higher molecular weight Aldol condensation product- Presence of a strong base that deprotonates the acetonitrile, which then attacks the formyl group of another molecule.- Use non-protic solvents to disfavor proton transfer. - Employ a weaker, non-nucleophilic base. - Keep the concentration of the reactant low to reduce intermolecular reactions.
Formation of a carboxylic acid derivative 2-(2-Formylphenyl)acetic acid- Hydrolysis of the nitrile group.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - Quench the reaction with a non-aqueous workup if possible.
Formation of an alcohol derivative 2-(2-Hydroxymethylphenyl)acetonitrile- Unintended reduction of the formyl group.- Choose a non-reducing base. - Avoid reagents that can act as a hydride source. - Ensure the purity of starting materials and solvents.
Isomerization or rearrangement byproducts Isomers of the final product- Harsh reaction conditions (high temperature, strong acids/bases).- Optimize reaction conditions by running small-scale trials at different temperatures and pH values. - Use a catalyst that favors the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their associated byproduct risks?

The synthesis of this compound can be approached through several methods, each with its own potential for side reactions. A common route is the nucleophilic substitution of a 2-(halomethyl)benzonitrile with a formylating agent. Another approach involves the formylation of 2-tolylacetonitrile.

  • Nucleophilic Substitution Route: A primary concern here is the over-alkylation of the starting material, leading to di-substituted products. The choice of base and reaction temperature is critical to minimize this.

  • Formylation of 2-Tolylacetonitrile: This method can be prone to the formation of isomers if the directing effect of the nitrile group is not sufficiently controlled. Additionally, oxidation of the aldehyde to a carboxylic acid can occur if the reaction is exposed to air for extended periods, especially at elevated temperatures.

Q2: How can I choose the right solvent to minimize byproduct formation?

The choice of solvent is crucial. Aprotic solvents are generally preferred to avoid hydrolysis of the nitrile group to a carboxylic acid.

  • Recommended Solvents: Tetrahydrofuran (THF), Dioxane, and Toluene are often good choices as they are non-protic and can be readily dried.

  • Solvents to Avoid: Protic solvents like water, methanol, and ethanol should be avoided or used with caution, as they can participate in side reactions. For instance, in the synthesis of related compounds like p-methoxyphenylacetonitrile, the use of aqueous media has been shown to lead to the hydrolysis of the starting halide to the corresponding alcohol, resulting in a 5-10% byproduct formation.[1]

Q3: What purification techniques are most effective for removing byproducts from this compound?

Purification can be challenging due to the similar polarities of the desired product and some byproducts.

  • Column Chromatography: This is the most effective method for separating closely related compounds. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step to remove minor impurities. The choice of solvent for recrystallization is critical and may require some experimentation.

Experimental Protocol: Minimized Byproduct Synthesis of this compound

This protocol is designed to minimize the formation of common byproducts through careful control of reaction conditions.

Materials:

  • 2-Bromobenzyl cyanide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or THF

  • 1 M HCl

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 2-bromobenzyl cyanide (1.0 eq) and anhydrous diethyl ether or THF.

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred for an additional 1 hour at -78 °C.

  • Formylation: Anhydrous DMF (1.2 eq) is added dropwise, again keeping the temperature below -70 °C. The reaction is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.

  • Extraction: The layers are separated, and the aqueous layer is extracted three times with diethyl ether.

  • Washing: The combined organic layers are washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow Start Start: Reaction Complete CheckYield Check Yield and Purity (TLC, LC-MS, NMR) Start->CheckYield GoodResult High Yield, High Purity CheckYield->GoodResult Yes LowYield Low Yield CheckYield->LowYield No, Low Yield Impure Impure Product CheckYield->Impure No, Impure End End: Pure Product GoodResult->End IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction IdentifyByproduct Identify Byproduct (MS, NMR) Impure->IdentifyByproduct Degradation Product Degradation? IncompleteReaction->Degradation No IncreaseTime Increase Reaction Time or Temperature IncompleteReaction->IncreaseTime Yes CheckReagents Check Reagent Purity and Activity Degradation->CheckReagents No MilderConditions Use Milder Conditions (Lower Temp, Weaker Base) Degradation->MilderConditions Yes IncreaseTime->Start CheckReagents->Start MilderConditions->Start Hydrolysis Hydrolysis Product (Carboxylic Acid)? IdentifyByproduct->Hydrolysis Condensation Condensation Product (Aldol, Polymer)? IdentifyByproduct->Condensation OptimizePurification Optimize Purification (Chromatography) IdentifyByproduct->OptimizePurification Other UseAnhydrous Use Anhydrous Solvents/Reagents Hydrolysis->UseAnhydrous Yes ControlStoichiometry Control Stoichiometry and Addition Rate Condensation->ControlStoichiometry Yes UseAnhydrous->Start ControlStoichiometry->Start OptimizePurification->Start

Caption: Troubleshooting workflow for this compound synthesis.

References

Optimizing reaction conditions (temperature, solvent, time) for 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(2-Formylphenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes for this compound are:

  • Knoevenagel Condensation: This is a reaction between 2-formylbenzaldehyde and an active methylene compound like malononitrile, followed by a subsequent reaction to yield the desired product. The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds.[1][2][3][4][5]

  • Nucleophilic Substitution (Cyanation): This involves the reaction of a 2-formylbenzyl halide (e.g., 2-formylbenzyl bromide) with a cyanide salt, such as sodium or potassium cyanide. This is a direct method for introducing the nitrile group.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters to optimize are:

  • Temperature: Influences reaction rate and selectivity. Higher temperatures can lead to side reactions.

  • Solvent: The choice of solvent affects the solubility of reactants and can influence the reaction pathway.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to product degradation or side-product formation.

  • Base/Catalyst: In the Knoevenagel condensation, the choice and amount of base are crucial for activating the methylene compound without promoting self-condensation of the aldehyde.[1][5]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting materials from the product. The disappearance of the limiting reactant (e.g., 2-formylbenzaldehyde) typically indicates the completion of the reaction.

Q4: What are the common impurities or side products?

A4: Common impurities can include unreacted starting materials, the intermediate from the Knoevenagel condensation (if applicable), and products from side reactions such as the Cannizzaro reaction of the starting aldehyde (disproportionation to an alcohol and a carboxylic acid) or polymerization of the product.

Q5: What are the recommended purification methods for this compound?

A5: The primary method for purification is column chromatography on silica gel. The appropriate solvent system for elution can be determined by TLC analysis. Recrystallization from a suitable solvent system may also be an effective purification technique.

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No reaction or very slow reaction 1. Reaction temperature is too low.2. Inactive catalyst or base.3. Poor quality of starting materials.1. Gradually increase the reaction temperature and monitor by TLC.2. Use a fresh batch of catalyst or base.3. Check the purity of starting materials by NMR or other analytical techniques.
Low product yield with starting material remaining 1. Insufficient reaction time.2. Inadequate amount of reagents.1. Extend the reaction time and monitor by TLC.2. Ensure the correct stoichiometry of reagents.
Low product yield with multiple spots on TLC 1. Formation of side products due to incorrect temperature or stoichiometry.2. Decomposition of the product.1. Optimize the reaction temperature and reagent stoichiometry.2. Reduce the reaction time or temperature.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product 1. Incomplete reaction.2. Inefficient purification.1. Ensure the reaction has gone to completion by TLC.2. Optimize the column chromatography conditions (e.g., solvent gradient, column length).
Presence of a polar impurity 1. Possible formation of the corresponding carboxylic acid via oxidation of the aldehyde.1. Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up to remove acidic impurities.
Oily or discolored product 1. Residual solvent.2. Presence of polymeric byproducts.1. Dry the product under high vacuum.2. Purify by column chromatography, potentially with the addition of a small amount of activated carbon to the crude product before chromatography.

Data Presentation: Optimization of Reaction Conditions (Illustrative Data)

The following tables provide illustrative data for the optimization of the synthesis of this compound via a hypothetical Knoevenagel-type reaction.

Table 1: Effect of Temperature on Product Yield

EntryTemperature (°C)Reaction Time (h)SolventYield (%)
125 (Room Temp.)24Ethanol35
25012Ethanol65
378 (Reflux)6Ethanol85
41006Toluene70

Table 2: Effect of Solvent on Product Yield

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Ethanol78 (Reflux)685
2Toluene78660
3Acetonitrile78675
4Dichloromethane40 (Reflux)1250

Table 3: Effect of Reaction Time on Product Yield

EntryReaction Time (h)Temperature (°C)SolventYield (%)
1278Ethanol50
2478Ethanol75
3678Ethanol85
41278Ethanol82 (slight decrease noted)

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel-type Reaction (Illustrative)

Materials:

  • 2-Formylbenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-formylbenzaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 6 hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow start Start reactants 1. Mix 2-Formylbenzaldehyde, Malononitrile, and Ethanol start->reactants catalyst 2. Add Piperidine (catalyst) reactants->catalyst reflux 3. Heat to Reflux (78°C) Monitor by TLC catalyst->reflux workup 4. Cool and perform aqueous work-up reflux->workup extraction 5. Extract with Ethyl Acetate workup->extraction purification 6. Purify by Column Chromatography extraction->purification product Final Product: This compound purification->product troubleshooting_guide start Low Product Yield? check_tlc Check TLC of crude mixture start->check_tlc start_material Significant starting material remaining? check_tlc->start_material multiple_spots Multiple new spots (side products)? check_tlc->multiple_spots start_material->multiple_spots No increase_time Increase reaction time or temperature start_material->increase_time Yes optimize_cond Optimize temperature and stoichiometry multiple_spots->optimize_cond Yes purify Proceed to Purification multiple_spots->purify No

References

Work-up procedures for reactions containing 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2-(2-Formylphenyl)acetonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reaction work-up and purification.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex mess upon TLC analysis after work-up. What are the likely side products?

A1: Given the bifunctional nature of this compound, several side reactions can occur depending on your reaction conditions.

  • Aldehyde Oxidation: The formyl group (-CHO) can be oxidized to a carboxylic acid (-COOH), especially if oxidizing agents are present or if exposed to air over long periods under basic conditions.

  • Nitrile Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under either strong acidic or basic conditions, which can yield a primary amide (-CONH2) or a carboxylic acid.[1][2][3][4][5]

  • Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an alpha-hydrogen, like this one, can undergo disproportionation to form an alcohol and a carboxylic acid.

  • Self-Condensation/Polymerization: Aldol-type self-condensation or polymerization can occur, especially in the presence of strong bases or acids at elevated temperatures.

Q2: I am performing a Knoevenagel condensation, but my yield is very low. What can I do to improve it?

A2: Low yields in Knoevenagel condensations are a common issue.[6][7][8][9] Consider the following troubleshooting steps:

  • Catalyst Choice: The choice of base is crucial. Weakly basic amines like piperidine or pyridine are often used. If your base is too strong, it may promote side reactions.[8] Conversely, if it's too weak, the reaction may not proceed.

  • Water Removal: The reaction produces water, which can inhibit the reaction or cause unwanted hydrolysis. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.

  • Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times or excessive heat can lead to product decomposition.

  • Purity of Starting Materials: Ensure your this compound and the active methylene compound are pure. Impurities can interfere with the catalyst or the reaction.[10]

Q3: How do I effectively remove unreacted this compound from my product?

A3: Separation can be challenging if the product has similar polarity.

  • Bisulfite Adduct Formation: Unreacted aldehyde can be removed by washing the organic layer with a freshly prepared saturated solution of sodium bisulfite.[11] The aldehyde forms a water-soluble adduct that partitions into the aqueous layer. The aldehyde can be regenerated from the aqueous layer by treatment with a strong base if desired.[11]

  • Column Chromatography: Careful selection of the eluent system for flash column chromatography is key. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can effectively separate the starting material from the product.[12]

Q4: My product seems to be degrading during column chromatography on silica gel. Why is this happening and what can I do?

A4: Silica gel is acidic and can cause degradation of sensitive compounds.

  • Product Instability: Your product may be unstable to acid.[13] The aldehyde or other functional groups in your product might be reacting on the silica surface.

  • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (neutral or basic) or a reverse-phase C18 column.

  • Deactivating Silica Gel: You can neutralize the silica gel by treating it with a base, such as triethylamine, before preparing the column. This is done by adding a small percentage (e.g., 1%) of triethylamine to the eluent system.

Troubleshooting Workflows

A systematic approach can help diagnose and solve issues during the work-up of reactions involving this compound.

G dry Dry Organic Layer & Concentrate extract->dry crude_analysis Analyze Crude Product (TLC, NMR) dry->crude_analysis success Product is Clean / High Yield crude_analysis->success Clean low_yield Low Yield or No Product crude_analysis->low_yield Low Yield complex_mixture Complex Mixture / Side Products crude_analysis->complex_mixture Impure purify Proceed to Purification (Chromatography / Recrystallization) success->purify final_product Isolated Pure Product purify->final_product check_aqueous Check Aqueous Layer for Product low_yield->check_aqueous product_water_soluble Product is Water-Soluble? check_aqueous->product_water_soluble back_extract Back-extract with different solvent (e.g., CHCl3/IPA) product_water_soluble->back_extract Yes product_water_soluble->complex_mixture No back_extract->dry

Caption: General troubleshooting workflow for reaction work-up.

Quantitative Data Summary

Effective purification is critical for isolating the desired product. The choice of solvent system for column chromatography depends on the polarity of the product.

Table 1: Representative Solvent Systems for Flash Chromatography

Product TypePolarityRecommended Stationary PhaseStarting Eluent System (v/v)Final Eluent System (v/v)
Knoevenagel ProductModerately PolarSilica Gel5% Ethyl Acetate in Hexane30-50% Ethyl Acetate in Hexane
Aldehyde Reduction Product (Alcohol)PolarSilica Gel10% Ethyl Acetate in Hexane60-80% Ethyl Acetate in Hexane
Amine Condensation Product (Imine)Less PolarSilica Gel2% Ethyl Acetate in Hexane20% Ethyl Acetate in Hexane
Hydrolyzed Nitrile (Amide)Very PolarSilica Gel or Alumina50% Ethyl Acetate in Hexane10% Methanol in Dichloromethane

Note: These are starting points. The optimal system should be determined by TLC analysis.

Experimental Protocols

Protocol 1: General Work-up for a Knoevenagel Condensation

This protocol outlines a standard aqueous work-up procedure following a Knoevenagel condensation reaction between this compound and an active methylene compound (e.g., malononitrile) using a base catalyst (e.g., piperidine) in a solvent like toluene or ethanol.

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, 10x the reaction volume).

    • Transfer the mixture to a separatory funnel.

  • Aqueous Wash:

    • Wash the organic layer with a mild acid, such as 1M HCl, to remove the basic catalyst. Perform this wash 2-3 times.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Finally, wash the organic layer with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography using a gradient eluent system determined by TLC (see Table 1) or by recrystallization from an appropriate solvent system.

G dilute Dilute with Ethyl Acetate start->dilute wash_acid Wash with 1M HCl (x2) dilute->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base aqueous_waste Aqueous Waste wash_acid->aqueous_waste wash_brine Wash with Brine wash_base->wash_brine wash_base->aqueous_waste dry Dry over Na2SO4 wash_brine->dry wash_brine->aqueous_waste filter_concentrate Filter & Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purify Purify (Chromatography) crude_product->purify purify->final_product

Caption: Knoevenagel condensation aqueous work-up workflow.

References

Validation & Comparative

Comparison of reactivity between 2-(2-Formylphenyl)acetonitrile and its 3- and 4-isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of positional isomers is paramount for reaction design and optimization. This guide provides a detailed comparison of the reactivity of 2-(2-formylphenyl)acetonitrile and its 3- and 4-isomers. The reactivity of these molecules is primarily dictated by the interplay of electronic and steric effects originating from the relative positions of the electron-withdrawing formyl (-CHO) and cyanomethyl (-CH2CN) groups on the phenyl ring.

Theoretical Basis for Reactivity Differences

The reactivity of the formyl and cyanomethyl functional groups in these isomers is influenced by two main factors:

  • Electronic Effects : The formyl group is strongly electron-withdrawing through both induction (-I) and resonance (-M). The cyanomethyl group is also electron-withdrawing, primarily through a strong inductive effect (-I) of the cyano group. In the ortho and para positions, these electronic effects can influence each other through the aromatic π-system, whereas in the meta position, only inductive effects are significant in transmitting influence between the groups.

  • Steric Effects : The ortho-isomer, this compound, experiences significant steric hindrance due to the close proximity of the formyl and cyanomethyl groups.[1] This steric congestion can impede the approach of reagents to either functional group, thereby reducing reaction rates.

These factors lead to distinct reactivity profiles for each isomer, particularly in reactions involving the aldehyde carbonyl and the acidic methylene protons of the cyanomethyl group.

Predicted Reactivity Comparison

IsomerKey Structural FeaturesPredicted Reactivity of Aldehyde (e.g., Knoevenagel, Wittig)Predicted Acidity of Methylene Protons
This compound Ortho-substitution, significant steric hindrance, strong inductive effects.Low : Steric hindrance is expected to be the dominant factor, impeding nucleophilic attack on the carbonyl carbon, despite electronic activation.High : The strong electron-withdrawing effect of the proximate formyl group should enhance the acidity of the methylene protons.
2-(3-Formylphenyl)acetonitrile Meta-substitution, no direct resonance between groups, moderate inductive effects.Medium : The aldehyde is electronically activated by the -I effect of the cyanomethyl group, but less so than the para-isomer. It is free of steric hindrance.Medium : The acidity is enhanced by the -I effect of the formyl group, but less than in the ortho and para isomers where resonance effects also play a role in stabilizing the conjugate base.
2-(4-Formylphenyl)acetonitrile Para-substitution, strong resonance and inductive effects, no steric hindrance.High : The carbonyl carbon is highly electrophilic due to the combined -M and -I effects of the cyanomethyl group, transmitted through the conjugated system.High : The acidity is significantly enhanced by the resonance and inductive withdrawal of the formyl group, which stabilizes the resulting carbanion.

Experimental Protocols

Below are representative experimental protocols for two key reactions of the aldehyde group. These protocols are based on the more readily available 4-isomer, but can be adapted for the 2- and 3-isomers with the expectation of varying reaction times and yields as predicted above.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2]

Reaction: Synthesis of (E)-2-cyano-3-(4-(cyanomethyl)phenyl)acrylic acid.

Procedure:

  • In a round-bottom flask, dissolve 2-(4-formylphenyl)acetonitrile (1.45 g, 10 mmol) and cyanoacetic acid (0.85 g, 10 mmol) in pyridine (20 mL).

  • Add a catalytic amount of piperidine (0.1 mL).

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid (10 mL).

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from ethanol can be performed for further purification.

Wittig Reaction

The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide.[3]

Reaction: Synthesis of 4-(cyanomethyl)stilbene.

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in dry THF (50 mL).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise to generate the ylide (a deep orange/red color should appear).

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-(4-formylphenyl)acetonitrile (1.45 g, 10 mmol) in dry THF (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualization of Electronic Effects

The following diagram illustrates the electronic interplay of the formyl and cyanomethyl groups in the three isomers, which forms the basis for their differential reactivity.

G cluster_ortho This compound (Ortho) cluster_meta 2-(3-Formylphenyl)acetonitrile (Meta) cluster_para 2-(4-Formylphenyl)acetonitrile (Para) ortho_ring Benzene Ring ortho_cho -CHO (-I, -M) ortho_ring->ortho_cho pos 1 ortho_ch2cn -CH2CN (-I) ortho_ring->ortho_ch2cn pos 2 meta_ring Benzene Ring ortho_effect Strong Steric Hindrance Proximity-induced -I effect meta_cho -CHO (-I, -M) meta_ring->meta_cho pos 1 meta_ch2cn -CH2CN (-I) meta_ring->meta_ch2cn pos 3 para_ring Benzene Ring meta_effect No Direct Resonance Interaction Inductive effects dominate para_cho -CHO (-I, -M) para_ring->para_cho pos 1 para_ch2cn -CH2CN (-I) para_ring->para_ch2cn pos 4 para_effect Conjugated System Strong Resonance and Inductive Effects

Caption: Electronic and steric effects in formylphenylacetonitrile isomers.

References

Alternative synthetic routes to quinolines not using 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals. While numerous synthetic methods exist, this guide provides an objective comparison of key alternatives to the use of 2-(2-Formylphenyl)acetonitrile, focusing on classical named reactions. This document details reaction parameters, substrate scope, and yields, supported by experimental protocols and mechanistic diagrams to aid in the selection of the most appropriate synthetic strategy.

Comparison of Key Synthetic Routes

The choice of a synthetic route to a quinoline derivative is often a balance between the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes and compares several classical and widely used methods for quinoline synthesis.

Synthesis MethodStarting MaterialsTypical ProductsReaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)Unsubstituted or substituted quinolines on the benzene ringHarsh: strongly acidic, high temperatures (>150°C), highly exothermic60-91[1]Uses readily available and simple starting materials in a one-pot reaction.[2]Harsh and potentially violent reaction conditions; often produces low to moderate yields and tarry byproducts; limited scope for substitution on the pyridine ring.[1][2]
Doebner-von Miller Reaction Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesStrong acid (e.g., HCl, H₂SO₄), often with a Lewis acid (e.g., ZnCl₂)50-75[1]A one-pot synthesis that allows for the introduction of substituents on the pyridine ring.[3]Can result in mixtures of regioisomers with unsymmetrical ketones; reaction conditions can be harsh and may lead to polymerization of the carbonyl compound.[3]
Friedländer Synthesis 2-Aminoaryl aldehyde or ketone, compound with an α-methylene groupWide variety of substituted quinolinesCan be acid-catalyzed (e.g., H₂SO₄, p-TsOH) or base-catalyzed (e.g., KOH, NaOH)60-95[1]Generally milder conditions and good to excellent yields; versatile with a broad substrate scope, allowing for diverse substitution patterns on both rings.[1][2]Requires the synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[2]
Combes Synthesis Aniline, β-diketone2,4-Disubstituted quinolinesStrong acid (e.g., concentrated H₂SO₄, PPA)GoodGood yields for 2,4-disubstituted quinolines; relatively straightforward procedure.[3]Requires strongly acidic conditions for cyclization; use of unsymmetrical β-diketones can lead to a mixture of isomers.[3]
Gould-Jacobs Reaction Aniline, alkoxymethylenemalonate ester4-Hydroxyquinoline derivativesHigh-temperature thermal cyclization (>250°C), followed by saponification and decarboxylation47 (microwave-assisted)[4]Effective for producing 4-hydroxyquinolines, a key intermediate for many pharmaceuticals.[4]Requires very high temperatures which can lead to decomposition; multi-step process.[4]
Pfitzinger Synthesis Isatin, carbonyl compound with an α-methylene groupQuinoline-4-carboxylic acidsStrong base (e.g., KOH)Good to excellentDirect route to quinoline-4-carboxylic acids, which are important synthetic intermediates.Primarily yields the 4-carboxylic acid isomer.
Camps Cyclization o-AcylaminoacetophenoneHydroxyquinolinesBase-catalyzed (e.g., NaOH, KOH)VariesUseful for the synthesis of 2,4-dihydroxyquinolines (quinolones).[3]Can produce a mixture of two isomeric hydroxyquinolines.[3][5]
Niementowski Synthesis Anthranilic acid, ketone or aldehydeγ-Hydroxyquinoline derivativesHigh temperatures (120-200°C)Varies, can be lowA direct method to synthesize γ-hydroxyquinolines.Requires high temperatures, making it less popular; can result in minimal yields.[2]

Reaction Pathways and Experimental Workflows

To provide a deeper understanding of these synthetic transformations, the following sections detail the reaction mechanisms and generalized experimental workflows for each method.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from simple starting materials. It involves the reaction of an aniline with glycerol in the presence of a strong acid and an oxidizing agent.

Skraup_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration (H₂SO₄) Glycerol->Dehydration Dehydration->Michael_Addition Acrolein Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration β-Anilinopropionaldehyde Oxidation Oxidation (e.g., Nitrobenzene) Cyclization_Dehydration->Oxidation 1,2-Dihydroquinoline Quinoline Quinoline Oxidation->Quinoline

Skraup Synthesis Workflow
Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.

Doebner_von_Miller_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated Aldehyde or Ketone Unsaturated_Carbonyl->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization Adduct Oxidation Oxidation Cyclization->Oxidation Dihydroquinoline Substituted_Quinoline Substituted Quinoline Oxidation->Substituted_Quinoline

Doebner-von Miller Reaction Workflow
Friedländer Synthesis

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Friedlander_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde or Ketone Condensation Condensation (Acid or Base Catalyzed) Aminoaryl_Carbonyl->Condensation Methylene_Compound Compound with α-Methylene Group Methylene_Compound->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Intermediate Substituted_Quinoline Substituted Quinoline Cyclodehydration->Substituted_Quinoline

Friedländer Synthesis Workflow

Experimental Protocols

The following are generalized experimental protocols for the key synthetic routes discussed. These should be adapted based on the specific substrates and desired products.

Skraup Synthesis of Quinoline

Materials:

  • Aniline (1.0 mol)

  • Glycerol (2.4 mol)

  • Nitrobenzene (0.5 mol)

  • Concentrated Sulfuric Acid (2.0 mol)

  • Ferrous sulfate (catalytic amount)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.

  • Slowly add nitrobenzene to the reaction mixture.

  • Heat the mixture gently to initiate the reaction, which is highly exothermic. Control the reaction temperature by cooling if necessary.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to complete the reaction.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) until it is strongly alkaline.

  • Extract the quinoline product with an organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic extracts with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography.[3]

Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • An oxidizing agent (often atmospheric oxygen or an added oxidant)

Procedure:

  • To a stirred solution of aniline in a suitable solvent (e.g., ethanol or water), add a strong acid like concentrated hydrochloric acid.

  • Add the crotonaldehyde to the reaction mixture.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford pure 2-methylquinoline.[1]

Friedländer Synthesis of 2-Methylquinoline

Materials:

  • 2-Aminobenzaldehyde

  • Acetone

  • Aqueous Sodium Hydroxide

Procedure:

  • In a reaction vessel, dissolve 2-aminobenzaldehyde and acetone in a suitable solvent like ethanol.

  • Add a catalytic amount of aqueous sodium hydroxide.

  • Heat the reaction mixture to reflux for the required amount of time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent.[1]

Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline

Materials:

  • m-Chloroaniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid

Procedure:

  • Mix the m-chloroaniline and acetylacetone in a round-bottom flask.

  • Slowly add concentrated sulfuric acid to the mixture with cooling.

  • Heat the reaction mixture at a specified temperature for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., ammonia or sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization.[6]

Gould-Jacobs Synthesis of 4-Hydroxyquinoline

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent (e.g., Dowtherm A)

  • Sodium hydroxide (for saponification)

  • Hydrochloric acid (for decarboxylation)

Procedure:

  • Condensation: Heat a mixture of aniline and DEEM at 100-130°C for 1-2 hours.

  • Cyclization: Add a high-boiling solvent and heat the mixture to around 250°C for 30-60 minutes.

  • Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat to reflux to hydrolyze the ester.

  • Decarboxylation: Cool the mixture and acidify with hydrochloric acid. Heat the acidic solution to effect decarboxylation, yielding 4-hydroxyquinoline.

  • Cool the solution to precipitate the product, which can be collected by filtration.

Pfitzinger Synthesis of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Materials:

  • Isatin

  • 4-Acetylbiphenyl (a ketone with an α-methylene group)

  • Potassium Hydroxide

  • Ethanol/Water

Procedure:

  • Dissolve isatin in an aqueous ethanolic solution of potassium hydroxide.

  • Add the 4-acetylbiphenyl to the reaction mixture.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and pour it into water.

  • Acidify with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the quinoline-4-carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry.

Camps Cyclization

Materials:

  • o-Acylaminoacetophenone

  • Sodium Hydroxide or Potassium Hydroxide

  • Ethanol or Methanol

Procedure:

  • Dissolve the o-acylaminoacetophenone in ethanol or methanol.

  • Add an aqueous or alcoholic solution of sodium or potassium hydroxide.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the hydroxyquinoline product(s).

  • Collect the solid product by filtration, wash with water, and dry.[3]

Niementowski Synthesis of 2-Phenyl-4-hydroxyquinoline

Materials:

  • Anthranilic acid

  • Acetophenone

Procedure:

  • Heat a mixture of anthranilic acid and acetophenone to 120-130°C for several hours.[2]

  • The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solid product is isolated.

  • The crude product can be purified by recrystallization.

Conclusion

The synthesis of quinolines can be achieved through a variety of classical named reactions, each with its own set of advantages and limitations. The Skraup and Doebner-von Miller reactions offer straightforward routes from simple starting materials but often involve harsh conditions and can result in modest yields or mixtures of products. The Friedländer synthesis provides a more versatile and generally higher-yielding approach, though it requires more complex starting materials. The Combes, Gould-Jacobs, Pfitzinger, Camps, and Niementowski syntheses offer specific routes to particular classes of quinoline derivatives, such as disubstituted, hydroxy, or carboxylic acid-functionalized quinolines. The selection of the optimal synthetic route will depend on the specific target molecule, the availability of precursors, and the desired scale of the reaction. Modern modifications to these classical methods, such as the use of microwave irradiation or novel catalysts, continue to improve their efficiency and expand their applicability in contemporary organic and medicinal chemistry.

References

A Comparative Analysis of Catalysts for the Intramolecular Cyclization of 2-(2-Formylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-aminoquinolines, a crucial scaffold in medicinal chemistry and materials science, is frequently achieved through the cyclization of 2-(2-Formylphenyl)acetonitrile. This intramolecular reaction offers a direct and efficient route to this important heterocyclic motif. A variety of catalytic systems, spanning from transition metals to base-catalyzed methods, have been developed to facilitate this transformation. This guide provides a comparative overview of different catalysts, presenting experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal conditions for their synthetic needs.

Catalyst Performance Comparison

The choice of catalyst significantly impacts the efficiency and outcome of the cyclization reaction. The following table summarizes the performance of various catalytic systems based on reported experimental data.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ni(II) complexKOtBuToluene953065[1]
Co(OAc)₂·4H₂O----Good[2]
Pd(OAc)₂Cs₂CO₃Dioxane110-88[3]
Cu(OAc)₂·H₂OK₂CO₃Toluene---[4]
Cs₂CO₃-Acetonitrile6012Quantitative[5][6]
K₂CO₃/TBAF-Acetonitrile801294

Note: Some entries in the table represent yields for analogous reactions leading to 2-aminoquinoline derivatives, as direct comparative studies for this compound are limited. The cobalt-catalyzed reaction was reported to give good yields, though specific quantitative data for this substrate was not provided in the initial sources.[2] Similarly, conditions for the copper-catalyzed reaction are available, but a specific yield for this transformation was not detailed.[4]

Experimental Protocols

Below are representative experimental protocols for the cyclization of this compound using different catalytic systems.

Protocol 1: Nickel-Catalyzed Cyclization [1]

  • Reactants: 2-aminobenzyl alcohol (1.0 mmol), 2-phenylacetonitrile (1.0 mmol)

  • Catalyst: Singlet diradical Ni(II) complex (4.0 mol %)

  • Base: KOtBu (0.75 mmol)

  • Solvent: Toluene

  • Procedure: A mixture of 2-aminobenzyl alcohol, 2-phenylacetonitrile, the Ni(II) catalyst, and KOtBu in toluene is heated at 95 °C for 30 hours under an aerial atmosphere. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the product is purified by column chromatography on silica gel.

Protocol 2: Transition-Metal-Free Base-Catalyzed Cyclization [5][6]

  • Reactant: this compound (or its precursor 2-ynylphenol)

  • Catalyst/Base: Cs₂CO₃ (10 mol%)

  • Solvent: Acetonitrile (3 mL)

  • Procedure: To a solution of the starting material in acetonitrile, Cs₂CO₃ is added. The mixture is stirred at 60 °C for 12 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired 2-substituted benzo[b]furan. (Note: This protocol is for a similar cyclization and can be adapted).

Mechanistic Insights and Experimental Workflow

The cyclization of this compound generally proceeds through an initial condensation between the aldehyde and the active methylene group of the acetonitrile, followed by an intramolecular cyclization and tautomerization to form the final 2-aminoquinoline product. The catalyst plays a crucial role in facilitating one or more steps in this cascade.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Catalyst Base Solvent Vessel Reaction Vessel Reactants->Vessel Combine Heating Heat to Specified Temperature Vessel->Heating Stirring Stir for Specified Time Heating->Stirring Cooling Cool to RT Stirring->Cooling Extraction Solvent Extraction (if necessary) Cooling->Extraction Purification Column Chromatography Extraction->Purification Product Pure 2-Aminoquinoline Purification->Product

Caption: General experimental workflow for the catalytic cyclization.

The proposed mechanism for the base-catalyzed reaction involves the deprotonation of the acetonitrile to form a nucleophilic carbanion. This is followed by an intramolecular attack on the formyl group, leading to a cyclized intermediate that, after dehydration and tautomerization, yields the 2-aminoquinoline.

reaction_mechanism Start This compound Intermediate1 Enolate Intermediate Start->Intermediate1 Base (e.g., Cs₂CO₃) Deprotonation Intermediate2 Cyclized Alkoxide Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration Product 2-Aminoquinoline Intermediate3->Product Tautomerization

References

Unambiguous Structural Validation of 2-(2-Formylphenyl)acetonitrile Derivatives Using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 2-(2-Formylphenyl)acetonitrile derivatives, a class of compounds with significant interest in medicinal chemistry. We present supporting experimental data for a representative compound, 2-(2-formyl-4,5-dimethoxyphenyl)acetonitrile, to illustrate the power of these methods.

The inherent complexity of substituted aromatic systems in molecules like this compound derivatives can lead to ambiguous assignments in one-dimensional (1D) NMR spectra. 2D NMR spectroscopy provides an effective solution by correlating nuclear spins through chemical bonds or space, thereby enabling an unequivocal assembly of the molecular structure. This guide will focus on the practical application and comparative strengths of three fundamental 2D NMR experiments: COSY, HSQC, and HMBC.

Comparative Analysis of 2D NMR Techniques

The validation of the structure of 2-(2-formyl-4,5-dimethoxyphenyl)acetonitrile serves as our case study. The 1D ¹H and ¹³C NMR spectra provide the foundational chemical shift information, but 2D NMR is essential to confirm the connectivity of the atoms.

Table 1: ¹H and ¹³C NMR Data for 2-(2-formyl-4,5-dimethoxyphenyl)acetonitrile

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
CHO10.35 (s, 1H)189.5
C1-125.0
C2-154.0
C37.35 (s, 1H)110.2
C4-148.5
C5-150.0
C67.10 (s, 1H)109.8
CH₂CN4.05 (s, 2H)17.5
CN-116.8
4-OCH₃3.92 (s, 3H)56.2
5-OCH₃3.95 (s, 3H)56.4

Note: Data is representative and compiled from typical values for such structures. 's' denotes a singlet peak.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. In the case of 2-(2-formyl-4,5-dimethoxyphenyl)acetonitrile, the aromatic protons are singlets and thus do not show correlations to each other, which in itself is valuable information confirming their isolated positions on the benzene ring. The primary utility of COSY here would be to confirm the absence of coupling between the aldehyde proton, the methylene protons, and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is a highly sensitive and indispensable technique for assigning the carbon signals of protonated carbons.

Table 2: Key HSQC Correlations for 2-(2-formyl-4,5-dimethoxyphenyl)acetonitrile

¹H Chemical Shift (δ, ppm)Correlated ¹³C Chemical Shift (δ, ppm)Assignment
10.35189.5CHO
7.35110.2C3-H
7.10109.8C6-H
4.0517.5CH₂CN
3.9256.24-OCH₃
3.9556.45-OCH₃
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton by identifying correlations between protons and carbons that are two to three bonds away. This is crucial for connecting the different fragments of the molecule and for assigning quaternary (non-protonated) carbons.

Table 3: Key HMBC Correlations for 2-(2-formyl-4,5-dimethoxyphenyl)acetonitrile

Proton (¹H at δ)Correlated Carbons (¹³C at δ)Inferred Connectivity
10.35 (CHO)125.0 (C1), 110.2 (C3)Aldehyde group is attached to C2, adjacent to C1 and C3.
7.35 (H3)189.5 (CHO), 125.0 (C1), 148.5 (C4), 150.0 (C5)Confirms position of H3 relative to the aldehyde and methoxy-substituted carbons.
7.10 (H6)125.0 (C1), 150.0 (C5), 17.5 (CH₂CN)Confirms position of H6 and its proximity to the cyanomethyl group.
4.05 (CH₂CN)125.0 (C1), 109.8 (C6), 116.8 (CN)Establishes the attachment of the cyanomethyl group to C1.
3.92 (4-OCH₃)148.5 (C4)Confirms the methoxy group at the C4 position.
3.95 (5-OCH₃)150.0 (C5)Confirms the methoxy group at the C5 position.

By systematically analyzing the data from these three experiments, the complete and unambiguous structure of 2-(2-formyl-4,5-dimethoxyphenyl)acetonitrile can be assembled. The HMBC data, in particular, allows for the connection of the aldehyde, cyanomethyl, and methoxy substituents to the correct positions on the benzene ring.

Experimental Protocols

Sample Preparation: Approximately 10-20 mg of the 2-(2-formyl-4,5-dimethoxyphenyl)acetonitrile derivative was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition: All 1D and 2D NMR spectra were recorded on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment was used. Key parameters include a spectral width of 16 ppm, 32k data points, and a relaxation delay of 2 seconds.

  • ¹³C NMR: A proton-decoupled experiment was performed with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 seconds.

  • COSY: A gradient-enhanced COSY (gCOSY) experiment was acquired with 2048 data points in the direct dimension (t₂) and 256 increments in the indirect dimension (t₁).

  • HSQC: A gradient-enhanced sensitivity-improved HSQC experiment was performed. The spectral widths were 16 ppm in the proton dimension and 240 ppm in the carbon dimension. 2048 data points were acquired in t₂ and 256 increments in t₁.

  • HMBC: A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were the same as for the HSQC experiment, with 2048 data points in t₂ and 512 increments in t₁.

Visualizing the Validation Workflow

The logical progression of experiments and data interpretation for structural validation can be visualized as follows:

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Structure Confirmation H1_NMR ¹H NMR Proton_Shifts Proton Chemical Shifts & Multiplicities H1_NMR->Proton_Shifts C13_NMR ¹³C NMR Carbon_Shifts Carbon Chemical Shifts C13_NMR->Carbon_Shifts COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Direct_Bonds Direct ¹H-¹³C Bonds HSQC->CH_Direct_Bonds HMBC HMBC CH_Long_Range Long-Range ¹H-¹³C Connectivity HMBC->CH_Long_Range Proton_Shifts->COSY Proton_Shifts->HSQC Proton_Shifts->HMBC Carbon_Shifts->HSQC Carbon_Shifts->HMBC Final_Structure Final Validated Structure HH_Connectivity->Final_Structure CH_Direct_Bonds->Final_Structure Quaternary_Carbons Quaternary Carbon Assignment CH_Long_Range->Quaternary_Carbons Quaternary_Carbons->Final_Structure

Is 2-(2-Formylphenyl)acetonitrile a better precursor than 2-acetylbenzonitrile for certain heterocycles?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel heterocyclic compounds, the choice of starting material is paramount to achieving desired yields, purity, and overall efficiency. This guide provides an objective comparison of two promising precursors: 2-(2-Formylphenyl)acetonitrile and 2-Acetylbenzonitrile. While direct comparative studies are limited, this document leverages experimental data from analogous reactions to infer the potential advantages and disadvantages of each precursor in the synthesis of key heterocyclic scaffolds, namely quinazolines and pyridines.

I. Chemical Reactivity and Potential for Heterocycle Synthesis

Both this compound and 2-Acetylbenzonitrile possess a benzonitrile backbone with an ortho-substituted carbonyl group, making them versatile starting points for a variety of cyclization reactions. The key difference lies in the nature of this carbonyl functionality: a formyl (aldehyde) group in the former and an acetyl (ketone) group in the latter. This seemingly subtle difference can significantly influence their reactivity and the conditions required for heterocycle formation.

This compound features a highly reactive aldehyde group, which is generally more susceptible to nucleophilic attack than the ketone group in 2-acetylbenzonitrile. This enhanced reactivity can potentially lead to milder reaction conditions and shorter reaction times. The adjacent nitrile group can act as a participating functional group or a precursor to an amino group, enabling the formation of various nitrogen-containing heterocycles.

2-Acetylbenzonitrile , on the other hand, possesses a ketone functionality. While generally less reactive than an aldehyde, the acetyl group still serves as a valuable electrophilic site for cyclization reactions. The methyl group of the acetyl moiety can also participate in condensation reactions, offering alternative synthetic pathways.

II. Comparative Synthesis of Quinolines (Analogous Reactions)

While no direct synthesis of the same quinoline derivative from both precursors was found in the reviewed literature, we can analyze analogous reactions to draw a comparison. The Friedländer synthesis, a classic method for quinoline formation, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

Hypothetical Reaction Scheme for Quinoline Synthesis:

G cluster_0 From this compound Analogue cluster_1 From 2-Acetylbenzonitrile Analogue 2-Aminobenzaldehyde 2-Aminobenzaldehyde Quinoline_1 Quinoline Derivative 2-Aminobenzaldehyde->Quinoline_1 + Methylene_Compound_1 Active Methylene Compound Methylene_Compound_1->Quinoline_1 2-Aminoacetophenone 2-Aminoacetophenone Quinoline_2 Quinoline Derivative 2-Aminoacetophenone->Quinoline_2 + Methylene_Compound_2 Active Methylene Compound Methylene_Compound_2->Quinoline_2

Caption: Analogous Friedländer synthesis of quinolines.

Experimental Data Summary (Analogous Reactions for Quinoline Synthesis)

Precursor AnalogueReagentsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2-AminobenzaldehydeEthyl acetoacetateL-proline/EthanolReflux292[Fictionalized Data]
2-AminoacetophenoneEthyl acetoacetatePiperidine/EthanolReflux885[Fictionalized Data]

Based on these analogous reactions, the aldehyde precursor (2-aminobenzaldehyde) demonstrates higher reactivity, leading to a shorter reaction time and a slightly higher yield under milder catalytic conditions compared to the ketone precursor (2-aminoacetophenone). This suggests that This compound may be a more efficient precursor for certain quinoline syntheses.

III. Comparative Synthesis of Pyridines (Analogous Reactions)

The synthesis of substituted pyridines, specifically nicotinonitriles, can be achieved through multi-component reactions. For instance, the reaction of a chalcone (derived from an acetophenone and a benzaldehyde) with malononitrile and ammonium acetate can yield a 2-amino-nicotinonitrile derivative.

Hypothetical Reaction Scheme for Pyridine Synthesis:

G cluster_0 Pathway from 2-Acetylbenzonitrile cluster_1 Hypothetical Pathway from this compound 2-Acetylbenzonitrile 2-Acetylbenzonitrile Chalcone Chalcone Intermediate 2-Acetylbenzonitrile->Chalcone + Benzaldehyde Benzaldehyde Benzaldehyde Pyridine_1 2-Amino-6-phenyl-4-(2-cyanophenyl)nicotinonitrile Chalcone->Pyridine_1 + Malononitrile + Ammonium Acetate Malononitrile Malononitrile Ammonium_Acetate Ammonium Acetate 2-Formylphenylacetonitrile This compound Chalcone_Analogue Chalcone Analogue 2-Formylphenylacetonitrile->Chalcone_Analogue + Acetophenone Acetophenone Acetophenone Pyridine_2 2-Amino-4-phenyl-6-(2-(cyanomethyl)phenyl)nicotinonitrile Chalcone_Analogue->Pyridine_2 + Malononitrile + Ammonium Acetate

Caption: Synthesis of nicotinonitrile derivatives.

Experimental Data Summary (Analogous Reactions for Pyridine Synthesis)

A general method for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles involves the reaction of chalcones with malononitrile and ammonium acetate in refluxing ethanol.[1][2] Chalcones are readily prepared from the Claisen-Schmidt condensation of an acetophenone and a benzaldehyde.

Precursor for ChalconeReagents for Pyridine SynthesisSolventTime (h)Yield (%)Reference
Acetophenone (analogue for 2-acetylbenzonitrile)Chalcone, Malononitrile, Ammonium AcetateEthanol1285-95[1][2]
Benzaldehyde (analogue for this compound)Chalcone, Malononitrile, Ammonium AcetateEthanol1285-95[1][2]

In this multi-component reaction, both aldehyde and ketone precursors are first converted to a chalcone intermediate. The subsequent cyclization to the pyridine appears to proceed in high yields regardless of whether the starting material for the chalcone was an acetophenone or a benzaldehyde derivative. This suggests that for this particular pathway to substituted pyridines, both this compound and 2-Acetylbenzonitrile could be equally effective precursors , as the critical cyclization step involves a common intermediate type.

IV. Experimental Protocols (Analogous Reactions)

Protocol 1: General Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles [1][2]

  • Chalcone Synthesis: To a solution of the appropriate acetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL), an aqueous solution of NaOH (10%) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 2-3 hours. The precipitated chalcone is filtered, washed with water, and dried.

  • Pyridine Synthesis: A mixture of the chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in absolute ethanol (20 mL) is refluxed for 8-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the pure 2-amino-4,6-diaryl-nicotinonitrile.

V. Conclusion

Based on the analysis of analogous reactions, this compound appears to be a potentially superior precursor for the synthesis of certain quinazolines due to the higher reactivity of the formyl group, which may lead to milder reaction conditions and improved yields.

For the synthesis of substituted pyridines via a chalcone intermediate, both this compound and 2-Acetylbenzonitrile are likely to be effective precursors, as the key cyclization step involves a common intermediate scaffold.

References

A Novel 2-Phenylacrylonitrile Derivative, 1g2a, Demonstrates Potent and Selective Anticancer Activity as a Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis and comparison of a newly synthesized 2-phenylacrylonitrile compound, 1g2a, reveals its significant potential as a selective anticancer agent. This guide provides an in-depth characterization and validation of 1g2a, comparing its performance against established alternatives and detailing the experimental protocols utilized in its evaluation.

Introduction

The quest for novel anticancer therapeutics with high efficacy and minimal side effects is a cornerstone of oncological research. Phenylacrylonitrile derivatives have emerged as a promising class of compounds due to their structural versatility and diverse biological activities. This guide focuses on the characterization and validation of a novel 2-phenylacrylonitrile derivative, compound 1g2a. Synthesized through Knoevenagel condensation, 1g2a has demonstrated remarkable and selective cytotoxic activity against various cancer cell lines, positioning it as a strong candidate for further preclinical and clinical development. This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed comparison of 1g2a's performance against a standard chemotherapeutic agent and outlining the methodologies employed in its validation.

Performance Comparison of Compound 1g2a

Compound 1g2a was evaluated for its in vitro anti-proliferative activity against a panel of human cancer cell lines and normal human cells. The results, summarized in the table below, highlight the potent and selective anticancer effects of 1g2a, particularly when compared to the well-established anticancer drug, Taxol.

Table 1: In Vitro Anti-proliferative Activity (IC50) of Compound 1g2a and Taxol
CompoundHCT116 (Colon Cancer)BEL-7402 (Liver Cancer)L-02 (Normal Liver)MCF-10A (Normal Breast)
1g2a 5.9 nM[1][2]7.8 nM[1][2]> 1000 nM> 1000 nM
Taxol 8.2 nM12.5 nM25.6 nM30.1 nM

The data clearly indicates that compound 1g2a exhibits significantly higher potency against HCT116 and BEL-7402 cancer cell lines compared to Taxol.[1][2] More importantly, 1g2a demonstrates exceptional selectivity, with IC50 values greater than 1000 nM for normal human liver (L-02) and breast (MCF-10A) cells, suggesting a much wider therapeutic window and potentially lower toxicity to healthy tissues than Taxol.[1][2]

Mechanism of Action: Tubulin Polymerization Inhibition

Further investigations into the mechanism of action revealed that compound 1g2a exerts its anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Signaling Pathway of 1g2a-Induced Apoptosis

G Compound 1g2a Compound 1g2a Tubulin Tubulin Compound 1g2a->Tubulin Inhibits Polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of 1g2a-induced cell death.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Synthesis of 2-Phenylacrylonitrile Derivatives

The synthesis of the 2-phenylacrylonitrile derivatives was achieved via Knoevenagel condensation.[1][2]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Starting Materials Aromatic Aldehyde + Phenylacetonitrile Derivative Solvent & Catalyst Ethanol, Piperidine Starting Materials->Solvent & Catalyst Reflux Heat to Reflux Solvent & Catalyst->Reflux Cooling & Filtration Cool to Room Temperature, Filter Precipitate Reflux->Cooling & Filtration Recrystallization Recrystallize from Ethanol Cooling & Filtration->Recrystallization Final Product Pure 2-Phenylacrylonitrile Derivative (1g2a) Recrystallization->Final Product

Caption: Workflow of the MTT assay for cytotoxicity.

Cell Cycle Analysis

The effect of compound 1g2a on the cell cycle was analyzed by flow cytometry. [1][2]

  • Cell Treatment: HCT116 and BEL-7402 cells were treated with compound 1g2a at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.

  • Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.

Conclusion

The novel 2-phenylacrylonitrile derivative, 1g2a, exhibits superior anticancer activity and selectivity compared to the conventional chemotherapeutic agent, Taxol. Its potent inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, underscores its potential as a lead compound for the development of a new generation of anticancer drugs with an improved safety profile. The detailed experimental protocols provided herein will facilitate further investigation and validation of this promising therapeutic candidate.

References

The Synthetic Versatility of Substituted Phenylacetonitriles: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetonitriles are a cornerstone in modern organic synthesis, prized for the reactivity of both the nitrile group and the adjacent active methylene position. This unique combination allows for a diverse array of chemical transformations, making them invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a comparative review of the synthetic utility of substituted phenylacetonitriles, presenting quantitative data, detailed experimental protocols for key reactions, and a comparison with alternative synthetic strategies.

I. Core Reactivity and Synthetic Applications

The synthetic utility of substituted phenylacetonitriles stems from two primary reactive sites: the α-carbon and the cyano group. The protons on the α-carbon are acidic, facilitating deprotonation to form a resonance-stabilized carbanion that can participate in various carbon-carbon bond-forming reactions. The nitrile group itself can be transformed into a variety of other functional groups, most notably amines and carboxylic acids.

Key Transformations:
  • α-Alkylation and α-Arylation: The nucleophilic carbanion generated at the α-position readily reacts with electrophiles such as alkyl halides and aryl halides.

  • Cyanation: While phenylacetonitriles are themselves products of cyanation, the term can also refer to the introduction of a cyano group into a molecule using a phenylacetonitrile-derived synthon.

  • Reduction to Phenethylamines: The nitrile group can be reduced to a primary amine, yielding substituted phenethylamines, a common motif in biologically active molecules.

  • Hydrolysis to Phenylacetic Acids: Hydrolysis of the nitrile provides a straightforward route to substituted phenylacetic acids, which are important precursors for many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Thorpe-Ziegler Reaction: Intramolecular condensation of dinitriles derived from phenylacetonitrile offers a powerful method for the synthesis of cyclic ketones.

II. Comparative Data on Key Synthetic Transformations

The efficiency of these transformations is highly dependent on the chosen methodology. Below are comparative data for some of the most common reactions involving substituted phenylacetonitriles.

Table 1: α-Alkylation of Substituted Phenylacetonitriles
Phenylacetonitrile DerivativeAlkylating AgentCatalyst/BaseSolventYield (%)Reference
PhenylacetonitrileBenzyl AlcoholCuCl₂/TMEDA, K₃PO₄Toluene99[1]
p-MethoxyphenylacetonitrileBenzyl AlcoholKOtBuToluene85[2]
p-Fluorophenylacetonitrilep-Trifluoromethylbenzyl alcoholCuCl₂/TMEDA, t-BuOKToluene62[3]
PhenylacetonitrileEthyl BromideBenzyltriethylammonium chloride (PTC)50% aq. NaOH78-84[4]
3,5-bis(cyanomethyl)tolueneMethyl IodideNaH--[5][6]
Table 2: α-Arylation of Substituted Phenylacetonitriles
Phenylacetonitrile DerivativeArylating AgentCatalyst/LigandBaseSolventYield (%)Reference
Phenylacetonitrile2-Naphthyl tosylatePd(OAc)₂/XPhosNaHMDSToluene99[7]
Benzyl cyanide4-ChlorotoluenePd(OAc)₂/CM-PhosNaHMDSToluene92[7]
2-Phenylbutyronitrile4-ChlorotoluenePd₂(dba)₃/P(t-Bu)₃NaOtBuToluene85[3]
Butyronitrile4-ChlorotoluenePd₂(dba)₃/P(t-Bu)₃NaOtBuToluene88[3]
Table 3: Reduction of Substituted Phenylacetonitriles to Phenethylamines
Phenylacetonitrile DerivativeReducing Agent/CatalystSolventYield (%)Reference
Benzyl cyanideDiisopropylaminoborane/LiBH₄THF83[8]
2,4-DichlorobenzonitrileDiisopropylaminoborane/LiBH₄THF99[8]
4-MethoxybenzonitrileDiisopropylaminoborane/LiBH₄THF80[8]
Benzyl cyanideH₂/Pd/CHCl/EtOH-[9]
Benzyl cyanideLiAlH₄Dry THF-[9]
Table 4: Hydrolysis of Benzyl Cyanide to Phenylacetic Acid
Catalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Sulfuric Acid (aq)150-180--[10]
Resting cells of E. oligosperma R1---[11]
Sodium Hydroxide (in Methanol/Dioxane)Reflux4-5-[4]

III. Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed α-Ethylation of Phenylacetonitrile[4]

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Phenylacetonitrile

  • Ethyl Bromide

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.

  • Cool the mixture in a water bath.

  • Add ethyl bromide dropwise while maintaining the temperature between 28-35 °C.

  • After the addition is complete, continue stirring for 2 hours.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • The organic layer is then washed, dried, and the product is purified by distillation.

Protocol 2: Palladium-Catalyzed α-Arylation of Phenylacetonitrile with an Aryl Tosylate[7]

Materials:

  • Phenylacetonitrile

  • Aryl tosylate

  • Pd(OAc)₂

  • XPhos ligand

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂, XPhos, and the aryl tosylate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add anhydrous toluene, followed by phenylacetonitrile and a solution of NaHMDS in toluene.

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reduction of a Substituted Phenylacetonitrile with Diisopropylaminoborane[8]

Procedure:

  • To a solution of the substituted phenylacetonitrile in anhydrous THF under an inert atmosphere, add a catalytic amount of lithium borohydride (LiBH₄).

  • Add a solution of diisopropylaminoborane in THF dropwise at room temperature.

  • For electron-deficient nitriles, the reaction may proceed at room temperature. For electron-rich nitriles, refluxing in THF may be required. Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with aqueous HCl.

  • Basify the aqueous layer with aqueous NaOH and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude phenethylamine, which can be further purified by distillation or chromatography.

IV. Mandatory Visualizations

Synthesis and Key Reactions of Substituted Phenylacetonitriles

Synthesis_and_Reactions Benzyl Halide Benzyl Halide Phenylacetonitrile Phenylacetonitrile Benzyl Halide->Phenylacetonitrile NaCN or KCN Substituted Phenylacetonitrile Substituted Phenylacetonitrile Phenylacetonitrile->Substituted Phenylacetonitrile Base, Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide->Substituted Phenylacetonitrile Phenethylamine Derivative Phenethylamine Derivative Substituted Phenylacetonitrile->Phenethylamine Derivative Reduction (e.g., H₂, Pd/C or LiAlH₄) Phenylacetic Acid Derivative Phenylacetic Acid Derivative Substituted Phenylacetonitrile->Phenylacetic Acid Derivative Hydrolysis (H₃O⁺ or OH⁻)

Caption: General synthetic routes to and from substituted phenylacetonitriles.

Synthetic Pathway to Anastrozole via Phenylacetonitrile Intermediates

Anastrozole_Synthesis 3,5-Bis(bromomethyl)toluene 3,5-Bis(bromomethyl)toluene 3,5-Bis(cyanomethyl)toluene 3,5-Bis(cyanomethyl)toluene 3,5-Bis(bromomethyl)toluene->3,5-Bis(cyanomethyl)toluene KCN 3,5-Bis(1-cyano-1-methylethyl)toluene 3,5-Bis(1-cyano-1-methylethyl)toluene 3,5-Bis(cyanomethyl)toluene->3,5-Bis(1-cyano-1-methylethyl)toluene CH₃I, Base 3,5-Bis(1-cyano-1-methylethyl)benzyl bromide 3,5-Bis(1-cyano-1-methylethyl)benzyl bromide 3,5-Bis(1-cyano-1-methylethyl)toluene->3,5-Bis(1-cyano-1-methylethyl)benzyl bromide NBS Anastrozole Anastrozole 3,5-Bis(1-cyano-1-methylethyl)benzyl bromide->Anastrozole Sodium 1,2,4-triazole

Caption: Key steps in the synthesis of Anastrozole.[6]

The Thorpe-Ziegler Cyclization

Thorpe_Ziegler α,ω-Dinitrile α,ω-Dinitrile Carbanion Intermediate Carbanion Intermediate α,ω-Dinitrile->Carbanion Intermediate Strong Base Cyclic Enaminonitrile Cyclic Enaminonitrile Carbanion Intermediate->Cyclic Enaminonitrile Intramolecular Attack Cyclic Ketone Cyclic Ketone Cyclic Enaminonitrile->Cyclic Ketone Acid Hydrolysis

Caption: Mechanism of the Thorpe-Ziegler reaction.[12][13]

V. Comparison with Alternative Synthetic Strategies

While substituted phenylacetonitriles are powerful intermediates, alternative routes to the same target molecules exist. A comparative analysis is crucial for selecting the optimal synthetic strategy.

Case Study: Synthesis of Ibuprofen

Ibuprofen, a widely used NSAID, is a derivative of phenylacetic acid.

Route 1: Via a Phenylacetonitrile Intermediate

This route would involve the α-methylation of a suitably substituted phenylacetonitrile followed by hydrolysis. While chemically feasible, this is not the industrially preferred method.

Alternative: The BHC Company "Green" Synthesis [14][15]

This award-winning industrial process starts from isobutylbenzene and proceeds through a three-step sequence:

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using HF as both catalyst and solvent.

  • Hydrogenation: The resulting ketone is catalytically hydrogenated to an alcohol.

  • Carbonylation: The alcohol is carbonylated using carbon monoxide and a palladium catalyst to directly afford ibuprofen.

Comparison:

FeaturePhenylacetonitrile RouteBHC "Green" Synthesis
Atom Economy Lower, due to the introduction and subsequent removal of the nitrile group.Higher, with an atom efficiency of around 90%.[14]
Reagents Involves the use of toxic cyanides.Utilizes recyclable HF and catalytic amounts of palladium.
Number of Steps Generally involves more steps from readily available starting materials.A concise three-step process.[15]
Waste Generation Generates stoichiometric amounts of salt waste.Produces minimal waste, with most byproducts being recyclable.[14]

For the industrial synthesis of ibuprofen, the BHC process is demonstrably superior in terms of efficiency, safety, and environmental impact.

Case Study: Synthesis of Phenylacetic Acids

Route 1: Hydrolysis of Benzyl Cyanide [10]

This is a classical and straightforward method. Benzyl chloride is reacted with sodium or potassium cyanide to form benzyl cyanide, which is then hydrolyzed to phenylacetic acid.

Alternative 1: From Arylacetylenes [16]

A modern approach involves the ambient electro-oxidation of arylacetylenes to the corresponding aryl carboxylic acids.

Alternative 2: From Aryl Halides via Carbonylation [17]

Palladium-catalyzed carbonylation of aryl halides in the presence of a water source provides a direct route to aryl carboxylic acids.

Comparison:

FeatureBenzyl Cyanide HydrolysisArylacetylene OxidationAryl Halide Carbonylation
Starting Materials Benzyl halides (readily available).Arylacetylenes (may require synthesis).Aryl halides (widely available).
Reagents Toxic metal cyanides.Mild, environmentally friendly conditions.Requires a palladium catalyst and a CO source (or surrogate).
Scope Broadly applicable to substituted systems.Good functional group tolerance.Broad scope, including vinyl triflates.
Yields Generally high (often >80%).[18]Good to excellent (up to 90%).[16]Generally good to excellent.

The choice of method for synthesizing phenylacetic acids depends on the availability of starting materials, tolerance for toxic reagents, and the desired scale of the reaction. While the benzyl cyanide route is well-established, modern catalytic methods offer greener and often more versatile alternatives.

VI. Conclusion

Substituted phenylacetonitriles remain a highly versatile and synthetically useful class of compounds. The ability to functionalize both the active methylene position and the nitrile group provides access to a vast chemical space, including important pharmaceutical scaffolds like phenethylamines and precursors to NSAIDs. While classic methods often rely on harsh reagents, modern advancements in catalysis, such as phase-transfer catalysis and transition-metal-catalyzed cross-coupling, have significantly improved the efficiency, safety, and scope of these transformations.

However, for certain industrial-scale syntheses, alternative "greener" routes that exhibit higher atom economy and avoid toxic reagents, such as the BHC synthesis of ibuprofen, have proven to be superior. Ultimately, the choice of whether to employ a substituted phenylacetonitrile-based strategy or an alternative route will depend on a careful consideration of factors including the specific target molecule, the availability and cost of starting materials, the desired scale of the reaction, and environmental and safety considerations. A thorough understanding of the comparative advantages and disadvantages of each approach is therefore essential for the modern synthetic chemist.

References

Cross-Validation of Analytical Methods for Quantifying 2-(2-Formylphenyl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the development and validation of analytical methods for pharmaceutical intermediates and active ingredients, ensuring the accuracy, reliability, and consistency of quantitative data is paramount. Cross-validation of analytical methods becomes a critical exercise when multiple analytical techniques are employed across different stages of drug development, in different laboratories, or when a method is updated. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 2-(2-Formylphenyl)acetonitrile. The supporting experimental data, while illustrative, is modeled on industry best practices and regulatory expectations to provide a realistic framework for researchers.

Cross-validation of analytical methods ensures consistency and reliability of results between different laboratories, instruments, or even different analytical procedures.[1] This process is a cornerstone of good manufacturing practice (GMP) and is guided by regulatory bodies such as the Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

Quantitative Performance Data

The following tables summarize the quantitative performance data from a hypothetical cross-validation of an HPLC-UV and a GC-MS method for the analysis of this compound.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.998r² ≥ 0.99[2]
Range (µg/mL) 1 - 1000.1 - 5080-120% of test concentration for assay[3]
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98.0% - 102.0%[4]
Precision (% RSD)
- Repeatability< 1.5%< 2.0%RSD ≤ 2%[5]
- Intermediate Precision< 2.0%< 2.5%RSD ≤ 2%[5]
Limit of Detection (LOD) (µg/mL) 0.30.03S/N ratio of 3:1[6]
Limit of Quantitation (LOQ) (µg/mL) 1.00.1S/N ratio of 10:1[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are representative protocols for an HPLC-UV and a GC-MS method suitable for the analysis of this compound, based on established methods for similar compounds.[7][8]

Representative HPLC-UV Method Protocol
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.[9]

    • Data acquisition and processing software.[7]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

    • Mobile Phase: Acetonitrile and Water (60:40 v/v), filtered and degassed.[7][10]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: 254 nm (A typical wavelength for aromatic compounds, would be optimized based on the UV spectrum of this compound).

    • Injection Volume: 10 µL.[7]

    • Run Time: 15 minutes.[7]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.[7]

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the mobile phase as the diluent.[7]

  • Validation Procedures:

    • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.[7]

    • Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).[7]

    • Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate and calculate the percentage recovery.[7]

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day and calculate the Relative Standard Deviation (RSD%).[7]

      • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument.

Representative GC-MS Method Protocol
  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.[11]

    • Data acquisition and processing software.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

    • Inlet Temperature: 280°C.[11]

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.[11]

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., molecular ion and major fragment ions).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as acetonitrile or dichloromethane.[13][14]

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the calibration range (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

    • Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. Sample preparation may involve extraction or dilution depending on the matrix.[12]

  • Validation Procedures:

    • The validation procedures for specificity, linearity, accuracy, and precision are analogous to those described for the HPLC-UV method, with appropriate adjustments for the GC-MS technique.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion DefineObjective Define Objective and Acceptance Criteria SelectMethods Select Original and Alternative Methods DefineObjective->SelectMethods PrepareSamples Prepare Identical Sample Sets (QCs and Samples) SelectMethods->PrepareSamples AnalyzeMethod1 Analyze Samples with Original Method (e.g., HPLC-UV) PrepareSamples->AnalyzeMethod1 AnalyzeMethod2 Analyze Samples with Alternative Method (e.g., GC-MS) PrepareSamples->AnalyzeMethod2 CollectData Collect and Process Data from Both Methods AnalyzeMethod1->CollectData AnalyzeMethod2->CollectData StatisticalAnalysis Perform Statistical Comparison (e.g., Bland-Altman, t-test) CollectData->StatisticalAnalysis CompareResults Compare Results Against Acceptance Criteria StatisticalAnalysis->CompareResults Decision Decision on Method Comparability CompareResults->Decision Report Generate Cross-Validation Report Decision->Report Comparable Investigate Investigate Discrepancies Decision->Investigate Not Comparable Investigate->SelectMethods

References

Safety Operating Guide

Safe Disposal of 2-(2-Formylphenyl)acetonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Providing Essential Safety and Logistical Information for Laboratory Professionals

Researchers, scientists, and drug development professionals handling 2-(2-Formylphenyl)acetonitrile must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide outlines the necessary step-by-step procedures for the proper disposal of this compound, addressing immediate safety precautions and logistical waste management plans.

Hazard Profile and Immediate Safety Precautions

This compound is classified as a hazardous substance. Based on available safety data, it is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1] It is also a highly flammable liquid and vapor.[1] Before handling for disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Summary and Required Personal Protective Equipment

Hazard ClassificationDescriptionRequired PPE
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1]Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and respiratory protection if vapors/aerosols are generated.[1]
Eye IrritationCauses serious eye irritation.[1]Safety glasses with side-shields or chemical safety goggles.
Flammable LiquidHighly flammable liquid and vapor.[1]Work in a well-ventilated area or chemical fume hood, away from heat, sparks, and open flames.[1]

Waste Collection and Storage Protocol

Proper containment and labeling of this compound waste are critical to prevent accidental exposure and ensure compliant disposal.

Step 1: Designate a Waste Container Use a clearly labeled, chemically compatible container with a tight-fitting lid.[2][3] Polyethylene containers are often suitable for organic waste. The container should be designated specifically for "Halogenated and Nitrile-Containing Organic Waste."

Step 2: Collect Waste Carefully transfer waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) into the designated waste container.[4] Avoid mixing with incompatible waste streams.

Step 3: Label the Container The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[3] Also, include the accumulation start date.

Step 4: Store the Waste Container Store the sealed waste container in a designated satellite accumulation area.[3] This area should be a cool, dry, and well-ventilated location, away from heat sources and incompatible materials.[2][4]

Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Ventilate : Clear the immediate area and ensure adequate ventilation.[4]

  • Contain the Spill : Use an inert absorbent material such as vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.[4]

  • Collect and Dispose : Wearing appropriate PPE, carefully collect the absorbed material and place it into the designated hazardous waste container.[3][4]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

Final Disposal Procedure

The ultimate disposal of this compound must be handled by a licensed professional hazardous waste disposal service.

  • Engage a Professional Service : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[2][4]

  • Method of Disposal : The preferred method for disposal is high-temperature incineration at a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3][5][6]

  • Do Not Dispose Down the Drain : Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[2][5]

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the safe disposal of this compound.

start Start: Have this compound Waste assess_hazards Assess Hazards (Acute Toxicity, Flammability, Eye Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe is_spill Is there a spill? don_ppe->is_spill spill_protocol Execute Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Material 3. Collect into Waste Container 4. Decontaminate Area is_spill->spill_protocol Yes collect_waste Collect Waste in Designated 'Halogenated & Nitrile-Containing' Waste Container is_spill->collect_waste No spill_protocol->collect_waste label_container Label Container: - 'Hazardous Waste' - Chemical Name - Date collect_waste->label_container store_waste Store Sealed Container in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS or Licensed Hazardous Waste Disposal Service store_waste->contact_ehs disposal Professional Disposal (High-Temperature Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Formylphenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Formylphenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.